Azido-PEG7-PFP ester
Description
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Structure
2D Structure
Properties
Molecular Formula |
C23H32F5N3O9 |
|---|---|
Molecular Weight |
589.5 g/mol |
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C23H32F5N3O9/c24-18-19(25)21(27)23(22(28)20(18)26)40-17(32)1-3-33-5-7-35-9-11-37-13-15-39-16-14-38-12-10-36-8-6-34-4-2-30-31-29/h1-16H2 |
InChI Key |
AATGWHBZQXFXCJ-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Azido-PEG7-PFP Ester: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG7-PFP ester is a sophisticated, heterobifunctional crosslinker that has emerged as a critical tool in the fields of bioconjugation, chemical biology, and drug discovery. Its unique architecture, featuring a reactive pentafluorophenyl (PFP) ester, a flexible polyethylene glycol (PEG) spacer, and a versatile azide group, enables the seamless connection of diverse molecular entities. This guide provides a comprehensive overview of this compound, including its chemical properties, detailed experimental protocols, and its application in cutting-edge research, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Core Features and Chemical Properties
This compound is characterized by three key functional components:
-
Pentafluorophenyl (PFP) Ester: An amine-reactive group that readily forms stable amide bonds with primary and secondary amines, such as those found on the surface of proteins and peptides. PFP esters are known for their high reactivity and lower susceptibility to hydrolysis compared to N-hydroxysuccinimide (NHS) esters, leading to more efficient conjugation reactions.
-
Polyethylene Glycol (PEG) Linker (PEG7): A seven-unit PEG spacer that imparts hydrophilicity to the molecule. This increased water solubility is advantageous for working with biological molecules in aqueous environments and can improve the pharmacokinetic properties of the resulting conjugates. The PEG linker also provides a flexible spacer arm, which can be crucial for optimizing the biological activity of complex molecules like PROTACs.
-
Azide Group: A bioorthogonal functional group that participates in highly specific and efficient "click chemistry" reactions. The azide group can react with terminal alkynes or strained cyclooctynes (e.g., DBCO or BCN) to form a stable triazole linkage. This bioorthogonal nature allows for the conjugation of a second molecule without interfering with biological functionalities.
Quantitative Data
| Property | Value | Source |
| Molecular Formula | C23H32F5N3O9 | [1] |
| Molecular Weight | 589.51 g/mol | [1] |
| Purity | Typically >95% | [2] |
| Solubility | Soluble in DMSO, DMF | [3] |
Key Applications in Research and Drug Development
The unique trifecta of a reactive PFP ester, a solubilizing PEG linker, and a bioorthogonal azide group makes this compound a versatile tool for a range of applications:
-
PROTAC Synthesis: this compound is extensively used as a linker in the construction of PROTACs.[1] PROTACs are chimeric molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. The PFP ester end of the linker can be reacted with a ligand for the target protein, while the azide end can be "clicked" to an E3 ligase ligand, creating the final PROTAC construct.
-
Antibody-Drug Conjugate (ADC) Development: This linker can be used to attach cytotoxic drugs or other payloads to antibodies. The PFP ester can react with lysine residues on the antibody, and the azide can be used to conjugate the payload.
-
Surface Modification and Immobilization: Biomolecules can be attached to surfaces or nanoparticles for various applications, including biosensors and targeted drug delivery systems.
-
Fluorescent Labeling and Imaging: The azide group allows for the attachment of fluorescent probes via click chemistry, enabling the tracking and visualization of biomolecules in vitro and in vivo.
Experimental Protocols
Protocol 1: General Procedure for Amine Conjugation using this compound
This protocol outlines the general steps for conjugating this compound to a protein containing primary amines (e.g., lysine residues).
Materials:
-
This compound
-
Protein or other amine-containing biomolecule
-
Reaction Buffer: Amine-free buffer, e.g., Phosphate-Buffered Saline (PBS) at pH 7.2-8.0
-
Anhydrous organic solvent: Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Reagent: Tris buffer or glycine solution
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a suitable concentration (e.g., 1-10 mg/mL).
-
Prepare the this compound Solution: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10-50 mM).
-
Conjugation Reaction:
-
Slowly add a 10- to 50-fold molar excess of the this compound solution to the protein solution with gentle stirring. The final concentration of the organic solvent should be kept low (typically <10%) to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. The optimal reaction time and temperature may need to be determined empirically.
-
-
Quench the Reaction (Optional): To stop the reaction, add a quenching reagent (e.g., Tris buffer to a final concentration of 20-50 mM) to react with any unreacted PFP ester.
-
Purification: Remove excess, unreacted this compound and byproducts using a desalting column or dialysis against an appropriate buffer.
-
Characterization: Confirm the conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry (MALDI-TOF or ESI-MS), or HPLC.
Protocol 2: Two-Step PROTAC Synthesis using this compound and Click Chemistry
This protocol describes a modular approach to synthesizing a PROTAC where the target protein ligand contains a primary amine and the E3 ligase ligand has an alkyne handle.
Step 1: Conjugation of Target Protein Ligand to this compound
-
Follow the general amine conjugation protocol described above (Protocol 1) to react the amine-containing target protein ligand with this compound.
-
After purification, you will have the target protein ligand conjugated to the Azido-PEG7-linker.
Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Reaction
Materials:
-
Azide-functionalized target protein ligand (from Step 1)
-
Alkyne-functionalized E3 ligase ligand
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Solvent: A mixture of a polar organic solvent (e.g., DMSO or t-BuOH) and water.
Procedure:
-
Prepare the Reaction Mixture: Dissolve the azide-functionalized target protein ligand and a slight molar excess of the alkyne-functionalized E3 ligase ligand in the chosen solvent system.
-
Prepare Catalyst Solutions: In separate vials, prepare fresh aqueous solutions of CuSO4 and sodium ascorbate.
-
Initiate the Click Reaction: Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4 solution. A typical final concentration is 0.1-0.2 mM for CuSO4 and 1-2 mM for sodium ascorbate.
-
Incubation: Stir the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS.
-
Purification: Once the reaction is complete, the final PROTAC can be purified by preparative HPLC.
-
Characterization: Confirm the identity and purity of the synthesized PROTAC using LC-MS and NMR.
Visualizing the Workflow: PROTAC Synthesis
The following diagram illustrates the logical workflow for the two-step synthesis of a PROTAC using this compound.
Caption: PROTAC synthesis workflow using this compound.
Signaling Pathway: PROTAC-Mediated Protein Degradation
Once synthesized, the PROTAC molecule hijacks the cell's ubiquitin-proteasome system to induce the degradation of the target protein. The following diagram illustrates this signaling pathway.
Caption: Mechanism of PROTAC-mediated protein degradation.
Conclusion
This compound stands out as a powerful and versatile tool for researchers in the life sciences. Its well-defined structure and predictable reactivity provide a reliable means to construct complex biomolecular architectures. The combination of an amine-reactive PFP ester and a bioorthogonal azide group, connected by a flexible and solubilizing PEG spacer, offers a modular and efficient approach to bioconjugation. This is particularly evident in its application for the synthesis of PROTACs, a rapidly advancing therapeutic modality. The detailed protocols and workflows provided in this guide are intended to equip researchers with the necessary information to effectively utilize this compound in their endeavors to develop novel therapeutics and research tools.
References
Unlocking Precision Bioconjugation: A Technical Guide to Azido-PEG7-PFP Ester
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action and practical applications of Azido-PEG7-PFP ester, a versatile heterobifunctional linker critical in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document provides a detailed overview of its chemical properties, reactivity, and protocols for its use, supplemented with quantitative data and visual diagrams to facilitate a comprehensive understanding.
Core Principles: The Dual Reactivity of this compound
This compound is a powerful chemical tool possessing three key components:
-
Pentafluorophenyl (PFP) Ester: An amine-reactive functional group that readily forms stable amide bonds with primary and secondary amines.[1][2][3]
-
Azide Group (N₃): A bioorthogonal functional group that participates in highly efficient and specific "click chemistry" reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[4]
-
Polyethylene Glycol (PEG7) Spacer: A seven-unit PEG linker that enhances the solubility and biocompatibility of the molecule and provides spatial separation between the conjugated molecules.
This unique combination of functionalities allows for a two-step, orthogonal conjugation strategy, enabling the precise and controlled assembly of complex biomolecular architectures.
Mechanism of Action: A Tale of Two Ends
The utility of this compound lies in the distinct reactivity of its two terminal groups, which can be addressed in a sequential manner.
First, the PFP ester end reacts with primary or secondary amines , typically found on the surface of proteins (e.g., lysine residues) or other biomolecules. This reaction proceeds via a nucleophilic acyl substitution mechanism, resulting in the formation of a highly stable amide bond and the release of pentafluorophenol as a byproduct. PFP esters are notably more resistant to hydrolysis in aqueous environments compared to their N-hydroxysuccinimide (NHS) ester counterparts, offering a wider window for reaction optimization and improved efficiency.[1]
Second, the azide end is available for "click chemistry" , a class of reactions known for their high yields, specificity, and biocompatibility. The most common application is the CuAAC reaction with a terminal alkyne-containing molecule. This reaction, catalyzed by a copper(I) species, forms a stable triazole linkage. This bioorthogonal nature ensures that the azide group remains inert during the initial amine conjugation step.
Quantitative Data: Reactivity and Stability
| Parameter | PFP Ester | NHS Ester | Reference |
| Relative Hydrolytic Stability | More Stable | Less Stable | |
| Optimal pH for Amine Reaction | 7.0 - 9.0 | 7.0 - 8.0 | |
| Competing Reaction | Hydrolysis | Hydrolysis |
Table 1: Comparison of PFP and NHS Ester Reactivity and Stability.
| Parameter | Value | Conditions | Reference |
| Typical Reaction Yield | >70-90% | Cu(I) catalyst, aqueous or organic solvent | |
| Reaction Time | Minutes to a few hours | Room temperature | |
| Stability in Biological Media | Generally stable | Physiological pH and temperature |
Table 2: Typical Reaction Parameters for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Experimental Protocols
The following are detailed methodologies for the two key reactions involving this compound.
Protocol 1: Amine Conjugation using the PFP Ester
This protocol describes the conjugation of a protein (e.g., an antibody) with this compound.
Materials:
-
Protein solution (e.g., 2 mg/mL in amine-free buffer)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the amine-free reaction buffer to the desired concentration.
-
Prepare the this compound Solution: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO.
-
Reaction: Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution. The optimal molar ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 30 minutes at 37°C or for 2 hours at room temperature.
-
Quenching (Optional): To quench any unreacted PFP ester, add the quenching buffer to a final concentration of 50-100 mM and incubate for an additional 15-30 minutes.
-
Purification: Remove excess, unreacted this compound and byproducts using a desalting column or by dialysis against an appropriate buffer.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click" reaction between the azide-functionalized protein from Protocol 1 and an alkyne-containing molecule.
Materials:
-
Azide-functionalized protein (from Protocol 1)
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 100 mM in water)
-
Sodium ascorbate solution (e.g., 300 mM in water, freshly prepared)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the azide-functionalized protein and the alkyne-containing molecule in the desired molar ratio.
-
Add Catalyst and Ligand: Add the THPTA solution to the reaction mixture, followed by the CuSO₄ solution. Vortex briefly to mix.
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to initiate the click reaction.
-
Incubation: Protect the reaction from light and incubate for 30 minutes at room temperature.
-
Purification: Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography, to remove the catalyst, excess reagents, and byproducts.
Visualizing the Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key processes involving this compound.
Caption: Mechanism of action for this compound.
Caption: Experimental workflow for bioconjugation.
Application in Drug Development: PROTACs
A significant application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
This compound serves as a versatile linker to connect a ligand that binds to the target protein with a ligand that binds to an E3 ligase. The orthogonal reactivity of the PFP ester and the azide group allows for a modular and efficient approach to synthesizing libraries of PROTACs with varying linker lengths and attachment points, which is crucial for optimizing their degradation efficiency and pharmacological properties.
Caption: Role of the linker in PROTAC assembly and function.
References
PFP Ester vs. NHS Ester for Amine Reactivity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent modification of primary amines is a cornerstone of bioconjugation, enabling the attachment of labels, drugs, and other functionalities to proteins, peptides, and other biomolecules. Among the most common amine-reactive reagents are active esters, with N-hydroxysuccinimide (NHS) esters being the traditional choice. However, pentafluorophenyl (PFP) esters have emerged as a powerful alternative, offering distinct advantages in certain applications. This technical guide provides a comprehensive comparison of PFP and NHS esters, focusing on their reactivity with amines, stability, and practical application in bioconjugation workflows.
Core Principles: Reaction Mechanism
Both PFP and NHS esters react with primary amines via nucleophilic acyl substitution to form a stable amide bond. The reaction proceeds by the attack of the unprotonated primary amine on the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, releasing the N-hydroxysuccinimide or pentafluorophenol leaving group.
Quantitative Data Summary
The choice between PFP and NHS esters often comes down to a trade-off between reactivity and stability. The following tables summarize key quantitative and qualitative data to aid in this decision-making process.
Table 1: Comparison of Hydrolytic Stability
| Parameter | PFP Ester | NHS Ester | References |
| General Stability | Less subject to hydrolysis than NHS esters. | Prone to hydrolysis, especially at higher pH. | [1][2][3][4] |
| Relative Stability | Approximately 6-fold more stable than NHS esters in aqueous solution. | Less stable in aqueous solution compared to PFP esters. | [2] |
| Half-life at pH 7.0 (0°C) | Longer than NHS esters under similar conditions. | 4-5 hours | |
| Half-life at pH 8.0 | Longer than NHS esters under similar conditions. | Minutes | |
| Half-life at pH 8.6 (4°C) | Longer than NHS esters under similar conditions. | 10 minutes |
Table 2: Comparison of Amine Reactivity
| Parameter | PFP Ester | NHS Ester | References |
| General Reactivity | Highly reactive towards primary and secondary amines. | Highly reactive towards primary amines. | |
| Relative Coupling Rate | Significantly higher than other active esters (e.g., p-nitrophenyl). | Generally lower reactivity compared to PFP esters. | |
| Optimal Reaction pH | 7.2 - 9.0 | 7.2 - 8.5 | |
| Reaction with Primary Alkyl Amines | Faster reaction compared to NHS esters. | Slower reaction compared to PFP esters. | |
| Reaction with Aromatic Amines | Reactive | Generally not reactive. |
Table 3: Side Reactions and Byproducts
| Parameter | PFP Ester | NHS Ester | References |
| Primary Byproduct | Pentafluorophenol (PFP-OH) | N-hydroxysuccinimide (NHS-OH) | |
| Reactivity of Byproduct | PFP-OH is less nucleophilic and less likely to interfere with the desired reaction. | NHS-OH can potentially participate in side reactions. | |
| Side Reactions with other Amino Acids | Less documented, but generally considered more specific to amines. | Can react with other nucleophilic residues like serine, threonine, and tyrosine, especially at higher pH. |
Experimental Protocols
Detailed and reproducible protocols are crucial for successful bioconjugation. Below are representative protocols for protein labeling using PFP and NHS esters.
Protocol 1: Protein Labeling with a PFP Ester
This protocol provides a general procedure for conjugating a PFP ester-activated molecule to a protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.5)
-
PFP ester-activated reagent
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
Prepare the PFP Ester Solution: Immediately before use, dissolve the PFP ester in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10-100 mM).
-
Perform the Conjugation Reaction: Slowly add a 2- to 10-fold molar excess of the PFP ester stock solution to the protein solution while gently stirring. The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.
-
Quench the Reaction (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
-
Purify the Conjugate: Remove unreacted label and byproducts by passing the reaction mixture through a size-exclusion chromatography column or by dialysis against a suitable storage buffer (e.g., PBS).
Protocol 2: Protein Labeling with an NHS Ester
This protocol provides a general procedure for conjugating an NHS ester-activated molecule to a protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate or 0.1 M sodium phosphate buffer, pH 8.3-8.5)
-
NHS ester-activated reagent
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mM).
-
Perform the Conjugation Reaction: Add a 5- to 20-fold molar excess of the NHS ester stock solution to the protein solution while gently stirring. The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quench the Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purify the Conjugate: Remove unreacted label and byproducts by passing the reaction mixture through a size-exclusion chromatography column or by dialysis against a suitable storage buffer (e.g., PBS).
Logical Framework for Ester Selection
Choosing between a PFP and an NHS ester depends on several factors related to the specific application, the properties of the biomolecule, and the desired outcome of the conjugation.
Conclusion
Both PFP and NHS esters are effective reagents for the modification of primary amines in biomolecules. NHS esters are a well-established and cost-effective option suitable for many standard applications. However, for reactions requiring higher efficiency, greater stability in aqueous environments, or when dealing with less reactive amines, PFP esters present a superior alternative. The increased hydrolytic stability of PFP esters can lead to more consistent and higher yields, particularly in prolonged reactions or with precious biomolecules. The choice of ester should be guided by a careful consideration of the specific experimental requirements, including the nature of the biomolecule, the reaction conditions, and the desired degree of labeling. This guide provides the necessary data and protocols to enable researchers to make an informed decision and optimize their bioconjugation strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Click Chemistry with Azide Functional Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
Click chemistry, a concept first introduced by K.B. Sharpless in 2001, describes a class of reactions that are high-yielding, wide in scope, and generate only easily removable byproducts.[1] These reactions are characterized by their simplicity, stereospecificity, and the use of benign or easily removable solvents.[1] At the forefront of this chemical philosophy is the azide-alkyne cycloaddition, a powerful tool for covalently linking molecules.[2][3] The remarkable efficiency, selectivity, and biocompatibility of click chemistry have established it as an indispensable method in drug discovery, chemical biology, and materials science.[4] This guide provides a comprehensive overview of click chemistry centered on the versatile azide functional group, with a focus on the two primary modalities: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
The azide functional group is central to click chemistry due to its unique properties. It is small, stable, and largely absent in biological systems, making it a bioorthogonal handle for specific chemical modifications. This guide will delve into the core principles of CuAAC and SPAAC, present quantitative data to inform experimental design, provide detailed experimental protocols for key applications, and visualize the underlying workflows and mechanisms.
Core Concepts: CuAAC and SPAAC
The most prominent click reaction is the Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne to form a 1,2,3-triazole. While the thermal reaction requires high temperatures and often yields a mixture of regioisomers, the advent of catalyzed and strain-promoted versions has revolutionized its application.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the quintessential click reaction, demonstrating a massive rate acceleration of 107 to 108 compared to its uncatalyzed counterpart. This reaction is highly regioselective, exclusively producing the 1,4-disubstituted triazole isomer. The reaction is typically carried out in aqueous conditions at room temperature and is tolerant of a wide range of functional groups. The active catalyst is the copper(I) ion, which can be introduced as a Cu(I) salt or generated in situ from a Cu(II) salt (like CuSO₄) using a reducing agent such as sodium ascorbate. To enhance the reaction rate and stabilize the Cu(I) oxidation state, a coordinating ligand is often employed.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To circumvent the potential cytotoxicity of the copper catalyst in living systems, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. SPAAC, also known as copper-free click chemistry, utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide. The driving force for this reaction is the high ring strain of the cyclooctyne, which is released upon the formation of the stable triazole ring. This bioorthogonal reaction proceeds with high efficiency under physiological conditions, making it an ideal tool for in vivo imaging and live-cell labeling.
Quantitative Data for Reaction Optimization
The choice of reactants and conditions can significantly impact the efficiency of click reactions. The following tables summarize key quantitative data for both CuAAC and SPAAC to aid in the design and optimization of experiments.
Table 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Yields with Various Azides
| Azide Substrate | Alkyne Substrate | Catalyst/Ligand | Solvent | Yield (%) | Reference(s) |
| Benzyl Azide | Phenylacetylene | CuSO₄/Sodium Ascorbate | t-BuOH/H₂O | 91 | |
| Phenyl Azide | Phenylacetylene | CuSO₄/Sodium Ascorbate | t-BuOH/H₂O | 85 | |
| 1-Azidohexane | 1-Octyne | CuSO₄/Sodium Ascorbate/TBTA | CH₂Cl₂ | 98 | |
| 4-Azidobenzoic acid | Propargyl alcohol | CuI | DMF | 95 | |
| Glycosyl Azide | Propargylamine | CuSO₄/Sodium Ascorbate | H₂O | Quantitative | |
| Sulfonyl Azide | Phenylacetylene | Cu(I) salt | Dichloromethane | Moderate to High |
Note: "Quantitative" is used where specific numerical yields were not provided in the source material but were described as such. Yields can vary based on specific reaction conditions.
Table 2: Comparison of Second-Order Rate Constants (k₂) for Common Cyclooctynes in SPAAC
| Cyclooctyne Reagent | Abbreviation | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Reference(s) |
| Dibenzocyclooctyne | DBCO (or ADIBO) | ~0.3 - 1.0 | |
| Dibenzoannulated cyclooctyne | DIBO | ~0.17 | |
| Bicyclononyne | BCN | ~0.14 | |
| Azabenzocyclooctyne | ADIBO | ~0.90 (with primary azide) | |
| Difluorinated Cyclooctyne | DIFO | 0.076 | |
| Biarylazacyclooctynone | BARAC | Not specified |
Note: Rate constants can vary depending on the specific azide, solvent, and temperature.
Experimental Protocols
The following protocols provide detailed methodologies for performing CuAAC and SPAAC reactions in common research applications.
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Solution
This protocol is a general guideline for a small-scale CuAAC reaction.
Materials:
-
Azide-containing molecule
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) ligand
-
Solvent (e.g., water, DMSO, DMF, or a mixture)
-
Nitrogen or Argon gas (optional but recommended)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of the azide in a suitable solvent.
-
Prepare a 10 mM stock solution of the alkyne in a suitable solvent.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of the ligand (THPTA or TBTA) in water or DMSO.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide and alkyne stock solutions to achieve the desired final concentrations (typically in a 1:1 to 1:1.5 molar ratio).
-
Add the appropriate volume of solvent to reach the final reaction volume, leaving space for the catalyst and reducing agent.
-
-
Addition of Catalyst and Reducing Agent:
-
In a separate tube, premix the CuSO₄ solution and the ligand solution. The ligand-to-copper ratio is typically 2:1 to 5:1.
-
Add the premixed catalyst solution to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 1-5 mM.
-
-
Reaction and Monitoring:
-
Vortex the reaction mixture gently.
-
If desired, degas the solution by bubbling with nitrogen or argon for a few minutes to remove oxygen, which can oxidize the Cu(I) catalyst.
-
Allow the reaction to proceed at room temperature or with gentle heating. Reaction times can range from a few minutes to several hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, or NMR).
-
-
Work-up and Purification:
-
Once the reaction is complete, the product can be purified using standard techniques such as column chromatography, crystallization, or extraction. For biomolecules, purification may involve dialysis or size-exclusion chromatography to remove the copper catalyst and excess reagents.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Labeling
This protocol describes the labeling of azide-modified biomolecules on the surface of live cells with a cyclooctyne-functionalized fluorescent dye.
Materials:
-
Cells with azide-functionalized surface proteins (e.g., through metabolic labeling with an azide-containing sugar)
-
Cyclooctyne-fluorophore conjugate (e.g., DBCO-fluorophore)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluency in a suitable format (e.g., glass-bottom dish for microscopy or multi-well plate for flow cytometry).
-
-
SPAAC Labeling:
-
Prepare a stock solution of the cyclooctyne-fluorophore in DMSO.
-
Dilute the cyclooctyne-fluorophore in pre-warmed complete culture medium to the desired final concentration (typically 10-50 µM).
-
Wash the cells twice with warm PBS to remove any residual media components.
-
Add the cyclooctyne-fluorophore solution to the cells and incubate for 15-60 minutes at 37°C, protected from light. The optimal incubation time will depend on the specific cyclooctyne and the density of azides on the cell surface.
-
-
Washing and Imaging:
-
After incubation, wash the cells three times with warm PBS to remove any unreacted cyclooctyne-fluorophore.
-
Add fresh culture medium or imaging buffer to the cells.
-
Visualize the labeled cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore. Alternatively, detach the cells and analyze the fluorescence intensity by flow cytometry.
-
Visualizing Click Chemistry Workflows and Mechanisms
The following diagrams, created using the DOT language, illustrate the core concepts and experimental workflows discussed in this guide.
References
Unraveling the Proteome: A Technical Guide to Bifunctional Crosslinkers
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of proteomics, understanding the dynamic network of protein-protein interactions (PPIs) is paramount to deciphering cellular function and disease mechanisms. Bifunctional crosslinkers have emerged as powerful tools to capture these transient interactions, providing spatial constraints that offer a glimpse into the three-dimensional architecture of protein complexes. This in-depth technical guide provides a comprehensive overview of bifunctional crosslinkers, their application in proteomics, detailed experimental protocols, and data analysis workflows.
The Core Concept: Bifunctional Crosslinkers in Proteomics
Bifunctional crosslinkers are chemical reagents containing two reactive groups connected by a spacer arm.[1] These reagents covalently link amino acid residues in close proximity, effectively "freezing" protein interactions for subsequent analysis by mass spectrometry (MS).[2] This technique, known as cross-linking mass spectrometry (XL-MS), provides valuable distance constraints that can be used to model protein structures and map interaction interfaces.[3]
The choice of crosslinker is critical and depends on the specific research question, the nature of the protein(s) under investigation, and the downstream analytical methods.[4] Key characteristics to consider include the reactivity of the functional groups, the length and chemical nature of the spacer arm, and whether the linker is cleavable.[5]
A Comparative Overview of Bifunctional Crosslinkers
Bifunctional crosslinkers can be broadly classified based on the identity of their reactive ends (homobifunctional vs. heterobifunctional) and the cleavability of their spacer arm (cleavable vs. non-cleavable).
Homobifunctional Crosslinkers
These reagents possess two identical reactive groups and are typically used in single-step reactions to link proteins with like functional groups. They are often employed to study the subunit arrangement of protein complexes.
| Crosslinker | Reactive Group(s) | Spacer Arm Length (Å) | Cleavable? | Key Features & Applications |
| DSS (Disuccinimidyl suberate) | N-hydroxysuccinimide (NHS) ester | 11.4 | No | Amine-reactive, membrane-permeable, widely used for intracellular crosslinking. |
| BS3 (Bis[sulfosuccinimidyl] suberate) | Sulfo-NHS ester | 11.4 | No | Amine-reactive, water-soluble, membrane-impermeable, ideal for cell-surface crosslinking. |
| DSG (Disuccinimidyl glutarate) | NHS ester | 7.7 | No | Amine-reactive, shorter spacer arm than DSS, membrane-permeable. |
| DSSO (Disuccinimidyl sulfoxide) | NHS ester | 10.1 | Yes (MS-cleavable) | Amine-reactive, membrane-permeant, cleavable in the gas phase during MS/MS, simplifying data analysis. |
| DSBU (Disuccinimidyl dibutyric urea) | NHS ester | 12.5 | Yes (MS-cleavable) | Amine-reactive, MS-cleavable, enables straightforward identification of cross-linked peptides. |
| DSSBU (Disulfodisuccinimidyl dibutyric urea) | Sulfo-NHS ester | 12.5 | Yes (MS-cleavable) | Water-soluble and MS-cleavable, targeting polar regions of proteins. |
Heterobifunctional Crosslinkers
These crosslinkers have two different reactive groups, allowing for more controlled, sequential reactions that minimize unwanted polymerization.
| Crosslinker | Reactive Group 1 | Reactive Group 2 | Spacer Arm Length (Å) | Cleavable? | Key Features & Applications |
| Sulfo-SDA | Sulfo-NHS ester | Diazirine | 3.9 | No | Photo-reactive, allows for UV-initiated crosslinking after initial amine reaction. |
| p,p'-Diazidostilbene | Aryl azide | Aryl azide | ~11 | No | Photo-reactive, inserts into C-H and N-H bonds upon UV activation, offering temporal control. |
Photoreactive Crosslinkers
These crosslinkers contain one or more photo-activatable groups that become reactive upon exposure to UV light. This provides precise temporal control over the crosslinking reaction.
| Crosslinker Type | Reactive Intermediate | Target Residues | Key Features |
| Aryl Azides | Nitrene | Inserts into C-H and N-H bonds | Less specific, good for capturing interactions without specific reactive groups. |
| Diazirines | Carbene | Inserts into a wide range of C-H, N-H, O-H, and S-H bonds | Highly non-specific, provides broad coverage of potential interaction sites. |
Experimental Protocols: A Step-by-Step Guide
The success of an XL-MS experiment hinges on carefully optimized protocols. Below are detailed methodologies for key steps in the workflow.
In Vivo Crosslinking with Formaldehyde
Formaldehyde is a short-spacer (2.3-2.7 Å) crosslinker that can permeate cell membranes, making it suitable for capturing in vivo protein interactions.
Materials:
-
Phosphate-buffered saline (PBS)
-
Formaldehyde (freshly prepared 0.2% in PBST)
-
0.25 M Glycine in PBST
-
Lysis buffer
-
Antibody for immunoprecipitation
-
Protein A/G agarose beads
Procedure:
-
Cell Preparation: Harvest and wash cells with ice-cold PBS to remove any amine-containing media.
-
Crosslinking: Resuspend cells in PBS and add freshly prepared formaldehyde to a final concentration of 0.2-1%. Incubate for 10-15 minutes at room temperature with gentle agitation.
-
Quenching: Add glycine solution to a final concentration of 0.25 M to quench the crosslinking reaction. Incubate for 5 minutes at room temperature.
-
Cell Lysis: Pellet the cells and proceed with your standard cell lysis protocol.
-
Immunoprecipitation: Perform immunoprecipitation of the protein of interest and its cross-linked partners using a specific antibody and protein A/G beads.
Protein Crosslinking with DSS (in vitro)
DSS is a widely used amine-reactive crosslinker for in vitro studies.
Materials:
-
Protein sample in a non-amine-containing buffer (e.g., 25 mM Sodium Phosphate, pH 7.4)
-
DSS (Disuccinimidyl suberate)
-
Dry DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)
Procedure:
-
DSS Preparation: Immediately before use, dissolve DSS in DMSO or DMF to a stock concentration of 25 mM.
-
Crosslinking Reaction: Add the DSS solution to the protein sample. A 10- to 50-fold molar excess of crosslinker to protein is a common starting point. Incubate for 30-60 minutes at room temperature or 2 hours on ice.
-
Quenching: Add the quenching solution to a final concentration of 20-50 mM Tris and incubate for 15 minutes at room temperature to stop the reaction.
-
Sample Preparation for MS: Proceed with protein denaturation, reduction, alkylation, and enzymatic digestion (e.g., with trypsin).
Enrichment of Cross-linked Peptides
Cross-linked peptides are often present in low abundance compared to linear peptides. Enrichment strategies are therefore crucial for their successful identification.
This method separates peptides based on their size. Cross-linked peptides, being larger than their linear counterparts, will elute earlier.
Procedure:
-
Column Equilibration: Equilibrate a suitable SEC column (e.g., Superdex Peptide) with the appropriate mobile phase.
-
Sample Loading: Load the digested peptide mixture onto the column.
-
Fraction Collection: Collect fractions as the peptides elute. The first few fractions are expected to be enriched in cross-linked peptides.
-
Analysis: Analyze the collected fractions by LC-MS/MS.
SCX separates peptides based on their charge. Tryptic cross-linked peptides typically carry a higher positive charge than linear peptides and will bind more strongly to the SCX column.
Procedure:
-
Column Equilibration: Equilibrate an SCX column with a low ionic strength mobile phase at an acidic pH (e.g., pH 2.7-3.0).
-
Sample Loading: Acidify the peptide sample to a pH below 3.0 and load it onto the column.
-
Elution: Elute the bound peptides using a step or gradient of increasing salt concentration. Cross-linked peptides are expected to elute at higher salt concentrations.
-
Fraction Desalting: Desalt the collected fractions before LC-MS/MS analysis.
Mass Spectrometry and Data Analysis Workflow
The analysis of cross-linked peptides requires specialized mass spectrometry methods and data analysis software.
LC-MS/MS Parameters
-
Instrumentation: High-resolution mass spectrometers such as the Orbitrap Fusion Lumos are well-suited for XL-MS analysis.
-
Fragmentation: For non-cleavable crosslinkers, higher-energy collisional dissociation (HCD) is commonly used. For MS-cleavable crosslinkers like DSSO, a combination of collision-induced dissociation (CID) for linker cleavage and HCD for peptide fragmentation (MS2-MS3 methods) is often employed.
-
Data Acquisition: A data-dependent acquisition (DDA) method is typically used, where the most intense precursor ions are selected for fragmentation.
Data Analysis Software
Specialized software is required to identify the two peptides that are linked together.
-
XlinkX: A node within the Proteome Discoverer software suite, it is widely used for analyzing data from both cleavable and non-cleavable crosslinkers.
-
pLink: A standalone software package that can be used to analyze XL-MS data.
-
MetaMorpheusXL: A module within the MetaMorpheus software that can identify both MS-cleavable and non-cleavable cross-linked peptides.
Visualization of Crosslinking Data
Visualizing the identified cross-links is essential for interpreting the structural and interaction data.
-
Network Visualization: Tools like Cytoscape can be used to visualize protein-protein interaction networks derived from XL-MS data.
-
Structural Mapping: Software such as PyMOL with plugins like PyXlinkViewer can map the identified cross-links onto existing protein structures, allowing for the validation of the data and the generation of structural models.
-
Integrated Platforms: Cross-ID is a visualization platform that integrates with the output of XlinkX and provides various features for the analysis and visualization of complex XL-MS datasets.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate a typical XL-MS workflow and a simplified signaling pathway that can be investigated using this technology.
Conclusion
Bifunctional crosslinkers, in conjunction with mass spectrometry, provide a powerful approach for elucidating the intricate network of protein-protein interactions within a cell. By carefully selecting the appropriate crosslinker and optimizing experimental protocols, researchers can gain valuable insights into protein structure, function, and regulation. The continued development of novel crosslinking chemistries, enrichment strategies, and data analysis tools will further enhance the capabilities of XL-MS, solidifying its role as an indispensable technique in the field of proteomics.
References
- 1. Quantitative evaluation of the lengths of homobifunctional protein cross-linking reagents used as molecular rulers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical cross-linking with mass spectrometry: A tool for systems structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blob.phenomenex.com [blob.phenomenex.com]
- 4. benchchem.com [benchchem.com]
- 5. Probing Native Protein Structures by Chemical Cross-linking, Mass Spectrometry, and Bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Azido-PEG7-PFP Ester for PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Azido-PEG7-PFP ester, a heterobifunctional linker critical to the synthesis of Proteolysis Targeting Chimeras (PROTACs). We will delve into its chemical properties, its role in constructing these tripartite molecules, and provide detailed experimental protocols for its application.
Introduction to PROTACs and the Role of Linkers
Proteolysis Targeting Chimeras (PROTACs) are innovative therapeutic modalities designed to co-opt the body's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[3][4] The linker is not merely a spacer; its length, flexibility, and chemical composition are critical determinants of a PROTAC's efficacy, influencing the stability and geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[5]
The formation of a stable and productive ternary complex is a prerequisite for the subsequent ubiquitination of the target protein, which flags it for degradation by the 26S proteasome. Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility, improve pharmacokinetic properties, and offer synthetic tractability for systematic variation of linker length.
This compound: A Versatile Heterobifunctional Linker
This compound is a PEG-based PROTAC linker that offers significant advantages in the modular and efficient synthesis of PROTACs. It is a heterobifunctional molecule, meaning it has two different reactive functional groups, allowing for the sequential and controlled conjugation of the target protein ligand and the E3 ligase ligand.
The key features of this compound are:
-
An Azide (N3) Group: This functional group is used in highly efficient and specific "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms a stable triazole ring, connecting the linker to a molecule containing a terminal alkyne.
-
A Pentafluorophenyl (PFP) Ester: PFP esters are highly reactive towards primary and secondary amines, forming stable amide bonds. A significant advantage of PFP esters over more traditional N-hydroxysuccinimide (NHS) esters is their increased stability in aqueous solutions, making them less susceptible to spontaneous hydrolysis during conjugation reactions. This leads to more efficient and reliable bioconjugation.
-
A Heptaethylene Glycol (PEG7) Spacer: The hydrophilic PEG7 chain enhances the aqueous solubility of the resulting PROTAC, a common challenge in PROTAC development. The defined length of the PEG spacer also allows for precise control over the distance between the two ligands, which is crucial for optimizing ternary complex formation.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C25H28F5N3O10 |
| Molecular Weight | 625.5 g/mol |
| Appearance | White to off-white solid or oil |
| Solubility | Soluble in DMSO, DMF, DCM |
| Storage | Store at -20°C, protect from moisture |
PROTAC Synthesis Strategy using this compound
The synthesis of a PROTAC using this compound is typically a modular, two-step process. This approach allows for the synthesis and purification of intermediate constructs, simplifying the overall workflow and improving the final product's purity. The general strategy involves:
-
Amide Bond Formation: The PFP ester end of the linker is first reacted with an amine-containing molecule, which can be either the target protein ligand or the E3 ligase ligand.
-
Click Chemistry: The resulting azide-functionalized intermediate is then conjugated to the second ligand, which has been modified to contain a terminal alkyne, via a CuAAC reaction.
This modular approach is highly adaptable and allows for the creation of a library of PROTACs with varying linkers, ligands, and attachment points to systematically explore the structure-activity relationship (SAR).
Experimental Protocols
The following are representative protocols for the synthesis of a PROTAC using this compound. These protocols are based on general principles of bioconjugation and may require optimization for specific ligands. For this example, we will consider the synthesis of a BRD4-targeting PROTAC, where a JQ1 derivative (containing an amine) is first attached to the linker, followed by an alkyne-modified VHL ligand.
Protocol 1: Amide Coupling of Amine-Functionalized Ligand to this compound
This protocol describes the reaction of an amine-containing ligand (e.g., an amine-modified JQ1) with the PFP ester of the linker.
Reagents and Materials:
| Reagent | Purpose |
| Amine-functionalized Ligand (e.g., JQ1-amine) | PROTAC component |
| This compound | Heterobifunctional linker |
| Anhydrous Dimethylformamide (DMF) | Reaction solvent |
| N,N-Diisopropylethylamine (DIPEA) | Base |
| Nitrogen or Argon atmosphere | To prevent moisture contamination |
Procedure:
-
Under an inert atmosphere (nitrogen or argon), dissolve the amine-functionalized ligand (1.0 eq) in anhydrous DMF.
-
Add this compound (1.1 eq) to the solution.
-
Add DIPEA (3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, or until the reaction is complete as monitored by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 5% LiCl solution, followed by saturated NaHCO3 solution, and finally with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the azide-functionalized ligand-linker conjugate.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between the azide-functionalized intermediate from Protocol 1 and an alkyne-containing ligand (e.g., an alkyne-modified VHL ligand).
Reagents and Materials:
| Reagent | Purpose |
| Azide-functionalized ligand-linker conjugate | Intermediate from Protocol 1 |
| Alkyne-functionalized Ligand (e.g., VHL-alkyne) | Second PROTAC component |
| Copper(II) sulfate pentahydrate (CuSO4·5H2O) | Catalyst precursor |
| Sodium ascorbate | Reducing agent |
| tert-Butanol/Water (1:1) | Reaction solvent |
Procedure:
-
Dissolve the azide-functionalized ligand-linker conjugate (1.0 eq) and the alkyne-functionalized ligand (1.2 eq) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water.
-
In another vial, prepare a solution of CuSO4·5H2O (0.1 eq) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.
-
Stir the reaction vigorously at room temperature overnight.
-
Monitor the reaction by LC-MS. Upon completion, dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC product by preparative HPLC.
Visualizing the PROTAC Mechanism and Workflow
General PROTAC Mechanism of Action
The following diagram illustrates the catalytic cycle of a PROTAC, leading to the degradation of a target protein.
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Synthesis and Evaluation
This diagram outlines the key steps in the development of a PROTAC using this compound, from synthesis to biological evaluation.
Caption: Experimental workflow for PROTAC synthesis and evaluation.
Conclusion
This compound is a powerful and versatile tool in the synthesis of PROTACs. Its heterobifunctional nature allows for a modular and efficient synthetic strategy, combining the stability of PFP ester chemistry with the specificity of click chemistry. The inclusion of a PEG7 spacer further enhances the desirable physicochemical properties of the final PROTAC molecule. The protocols and workflows outlined in this guide provide a solid foundation for researchers to design and synthesize novel protein degraders for therapeutic and research applications.
References
Methodological & Application
Protocol for Protein Labeling with Azido-PEG7-PFP Ester: A Guide for Researchers
For Immediate Release
This document provides detailed application notes and protocols for the labeling of proteins with Azido-PEG7-PFP ester. This reagent is a valuable tool for researchers, scientists, and drug development professionals, enabling the introduction of an azide functional group onto proteins and other biomolecules. The incorporated azide serves as a bioorthogonal handle for subsequent conjugation reactions, most notably copper-catalyzed or strain-promoted alkyne-azide cycloaddition ("click chemistry").[1][2] This allows for the attachment of a wide variety of reporter molecules, such as fluorophores, biotin, or drug molecules, for applications in drug delivery, imaging, and other biomedical fields.[1]
The pentafluorophenyl (PFP) ester moiety of the reagent reacts efficiently with primary and secondary amines, such as the N-terminus of a polypeptide chain or the side chain of lysine residues, to form a stable amide bond.[3][4] PFP esters are often preferred over N-hydroxysuccinimide (NHS) esters as they are less susceptible to hydrolysis, leading to more efficient labeling reactions. The polyethylene glycol (PEG) linker enhances the solubility and biocompatibility of the labeled molecule.
Quantitative Data Summary
Successful protein labeling is dependent on several factors including the concentrations of the protein and labeling reagent, buffer composition, pH, reaction time, and temperature. The following table summarizes key quantitative parameters for a typical protein labeling experiment.
| Parameter | Recommended Range/Value | Notes |
| Protein Concentration | 0.5 - 5 mg/mL | Higher concentrations can improve reaction efficiency. |
| Molar Ratio (Ester:Protein) | 2:1 to 10:1 | This should be optimized for each specific protein and desired degree of labeling. |
| Reaction Buffer | 50-100 mM Phosphate, Borate, or Carbonate/Bicarbonate | Avoid buffers containing primary amines (e.g., Tris, Glycine) as they compete with the labeling reaction. |
| Reaction pH | 7.2 - 8.5 | Optimal for reactivity of primary amines. Lower pH reduces reactivity, while higher pH can increase hydrolysis of the PFP ester. |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Incubation at 4°C overnight can be used for sensitive biomolecules. |
| Reaction Time | 1 - 4 hours at Room Temperature; Overnight at 4°C | Longer incubation times may be necessary for less reactive proteins. |
| Organic Co-solvent | 5-10% DMSO or DMF | Can be added to improve the solubility of the this compound. |
Experimental Protocols
This section provides a detailed methodology for the labeling of a protein with this compound, followed by purification and a general protocol for a subsequent click chemistry reaction.
Part 1: Protein Labeling with this compound
Materials:
-
Protein of interest
-
This compound
-
Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.5)
-
Organic Solvent (Anhydrous DMSO or DMF)
-
Quenching Reagent (e.g., 1 M Tris-HCl, pH 8.0) (Optional)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein in the reaction buffer to a final concentration of 0.5-5 mg/mL.
-
If the protein is in a buffer containing primary amines, exchange it into a suitable reaction buffer using dialysis or a desalting column.
-
-
Prepare the this compound Solution:
-
Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a 10-100 mM stock solution. PFP esters are moisture-sensitive and will hydrolyze, so do not prepare stock solutions for long-term storage.
-
-
Initiate the Labeling Reaction:
-
Slowly add the calculated volume of the this compound stock solution to the protein solution while gently stirring or vortexing. The final molar ratio of ester to protein should be between 2:1 and 10:1.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.
-
-
Quench the Reaction (Optional):
-
To quench any unreacted PFP ester, add a quenching reagent such as Tris buffer to a final concentration of 20-50 mM and incubate for 30 minutes.
-
-
Purify the Azido-Labeled Protein:
-
Remove excess, unreacted this compound and byproducts using a desalting column or dialysis.
-
For dialysis, use a cassette with an appropriate molecular weight cutoff (MWCO) and perform multiple buffer changes over several hours or overnight at 4°C.
-
-
Characterization and Storage:
-
Determine the concentration of the labeled protein using a standard protein assay (e.g., BCA).
-
The degree of labeling can be determined by methods such as mass spectrometry.
-
Store the azide-labeled protein under conditions optimal for the unlabeled protein.
-
Part 2: Click Chemistry with the Azido-Labeled Protein
The azide group introduced onto the protein can be used for subsequent conjugation with an alkyne-containing molecule via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction.
Materials:
-
Azido-labeled protein
-
Alkyne-containing molecule (e.g., alkyne-fluorophore)
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Copper chelator (e.g., THPTA) (Optional, to stabilize Cu(I))
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the alkyne-containing molecule in DMSO.
-
Prepare fresh stock solutions of CuSO₄ and sodium ascorbate in water.
-
-
Set up the Click Reaction:
-
In a microcentrifuge tube, combine the azide-labeled protein, the alkyne-containing molecule (typically a 2-5 fold molar excess over the protein), and the copper chelator (if used).
-
In a separate tube, premix the CuSO₄ and sodium ascorbate.
-
-
Initiate the Reaction:
-
Add the CuSO₄/sodium ascorbate mixture to the protein solution to initiate the click reaction.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purify the Final Conjugate:
-
Remove excess reagents by desalting or dialysis as described in Part 1.
-
Visualizations
Caption: Experimental workflow for protein labeling.
Caption: Reaction mechanism for protein labeling.
References
Application Notes and Protocols for Azido-PEG7-PFP Ester Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG7-PFP ester is a heterobifunctional linker that combines the advantages of a polyethylene glycol (PEG) spacer with two distinct reactive functionalities: a pentafluorophenyl (PFP) ester and an azide group. This reagent is particularly valuable in bioconjugation, drug delivery, and proteomics. The PFP ester allows for the efficient and stable conjugation to primary and secondary amines on biomolecules, such as the lysine residues of proteins, forming a robust amide bond.[1][2][3] PFP esters are often preferred over N-hydroxysuccinimide (NHS) esters due to their higher stability against hydrolysis in aqueous solutions, which can lead to more efficient conjugation reactions.[4][5] The azide group serves as a versatile handle for subsequent "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the attachment of a wide array of molecules, including fluorophores, biotin, or drug candidates.
This document provides detailed protocols and reaction conditions for the use of this compound in bioconjugation, with a focus on protein labeling.
Reaction Mechanism and Workflow
The bioconjugation process using this compound typically involves a two-step approach. The first step is the acylation of an amine-containing biomolecule with the PFP ester. The second, optional step involves the subsequent reaction of the introduced azide group.
References
Application Notes and Protocols for Cell Surface Modification Using Azido-PEG7-PFP Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG7-PFP ester is a heterobifunctional linker designed for the two-step modification of cell surfaces. This reagent features a pentafluorophenyl (PFP) ester group that readily reacts with primary amines on cell surface proteins, and a terminal azide group that can be subsequently used for bioorthogonal "click" chemistry reactions.[1][2][3] The polyethylene glycol (PEG) spacer enhances water solubility and minimizes non-specific interactions.[2]
This two-step approach allows for the covalent attachment of the azide moiety to the cell surface, which can then be specifically targeted with a molecule of interest (e.g., a fluorescent probe, a drug molecule, or a biotin tag) that has been modified with an alkyne group.[4] PFP esters are generally more resistant to hydrolysis in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters, leading to potentially more efficient and controlled conjugation reactions.
Principle of the Method
The cell surface modification process using this compound involves two main stages:
-
Amine Labeling: The PFP ester of the this compound reacts with primary amines (e.g., the ε-amino group of lysine residues) on cell surface proteins to form a stable amide bond. This reaction results in the cell surface being decorated with azide groups.
-
Click Chemistry: The azide-modified cells are then reacted with an alkyne-containing molecule of interest via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC). This forms a stable triazole linkage, covalently attaching the molecule of interest to the cell surface.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the cell surface modification protocol. These values are derived from general protocols for PFP ester and click chemistry reactions and should be optimized for your specific cell type and application.
Table 1: Parameters for Cell Surface Labeling with this compound
| Parameter | Recommended Range | Notes |
| Cell Density | 1 x 10^6 to 1 x 10^7 cells/mL | Higher densities can improve labeling efficiency. |
| This compound Concentration | 1-5 mM | Optimization is crucial to balance labeling efficiency with potential cytotoxicity. |
| Reaction Buffer | Amine-free buffer (e.g., PBS, HEPES) | Buffers containing primary amines (e.g., Tris) will compete with the reaction. |
| Reaction pH | 7.2 - 8.5 | Optimal for the reaction between PFP esters and primary amines. |
| Reaction Temperature | 4°C to 37°C | Lower temperatures (4°C) can reduce cell metabolism and internalization of the label. |
| Incubation Time | 30 minutes to 2 hours | Longer incubation times may increase labeling but also potential for cell damage. |
Table 2: Parameters for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Azide-Modified Cells
| Reagent | Final Concentration | Notes |
| Alkyne-Probe | 2-50 µM | The optimal concentration depends on the specific probe and cell type. |
| Copper(II) Sulfate (CuSO4) | 50-100 µM | The copper catalyst for the reaction. |
| Ligand (e.g., THPTA) | 250-500 µM | Stabilizes the Cu(I) ion and improves reaction efficiency. |
| Reducing Agent (e.g., Sodium Ascorbate) | 2.5-5 mM | Reduces Cu(II) to the active Cu(I) state. Should be prepared fresh. |
| Incubation Time | 15-60 minutes | The reaction is typically fast at room temperature. |
Experimental Protocols
Part 1: Cell Surface Labeling with this compound
Materials:
-
Cells of interest
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Amine-free buffer (e.g., sterile Phosphate-Buffered Saline (PBS), pH 7.4)
-
Quenching buffer (e.g., 100 mM Tris or Glycine in PBS)
-
Microcentrifuge tubes
-
Cell counting device (e.g., hemocytometer or automated cell counter)
Procedure:
-
Cell Preparation:
-
Harvest cells and wash them three times with ice-cold, amine-free PBS to remove any residual media containing primary amines.
-
Centrifuge at 300 x g for 5 minutes between each wash.
-
After the final wash, resuspend the cell pellet in amine-free PBS to a concentration of 1 x 10^6 to 1 x 10^7 cells/mL.
-
-
Reagent Preparation:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a 100 mM stock solution of this compound in anhydrous DMSO or DMF. Do not store the stock solution.
-
-
Labeling Reaction:
-
Add the this compound stock solution to the cell suspension to achieve the desired final concentration (e.g., 1-5 mM).
-
Incubate for 30 minutes to 2 hours at room temperature or 4°C with gentle mixing.
-
-
Quenching and Washing:
-
To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
Wash the cells three times with PBS to remove unreacted reagent and byproducts.
-
Part 2: Click Chemistry Reaction with an Alkyne-Probe (CuAAC)
Materials:
-
Azide-modified cells from Part 1
-
Alkyne-containing probe (e.g., fluorescent alkyne)
-
Copper(II) Sulfate (CuSO4) stock solution (e.g., 20 mM in water)
-
Ligand (e.g., THPTA) stock solution (e.g., 100 mM in water)
-
Reducing Agent (e.g., Sodium Ascorbate) stock solution (e.g., 100 mM in water, prepared fresh)
-
PBS
Procedure:
-
Prepare Click Chemistry Reaction Cocktail:
-
In a microcentrifuge tube, prepare the click chemistry reaction cocktail. For a 1 mL final volume, add the components in the following order:
-
PBS to the desired final volume
-
Alkyne-probe to the desired final concentration (e.g., 20 µM)
-
CuSO4 stock solution to a final concentration of 100 µM
-
Ligand stock solution to a final concentration of 500 µM
-
-
Vortex briefly to mix.
-
-
Initiate Click Reaction:
-
Resuspend the azide-modified cells in the click chemistry reaction cocktail.
-
Add the freshly prepared sodium ascorbate stock solution to a final concentration of 5 mM to initiate the reaction.
-
Incubate for 15-60 minutes at room temperature, protected from light if using a fluorescent probe.
-
-
Washing and Analysis:
-
Wash the cells three times with PBS to remove the click chemistry reagents.
-
The cells are now ready for downstream analysis, such as flow cytometry or fluorescence microscopy.
-
Visualizations
Caption: Experimental workflow for cell surface modification.
Caption: Chemical reaction of PFP ester with cell surface amines.
Caption: Troubleshooting guide for cell surface labeling.
References
A Comparative Guide: Copper-Catalyzed vs. Strain-Promoted Click Chemistry for Azido-PEG7 Conjugates
For Researchers, Scientists, and Drug Development Professionals
The conjugation of biomolecules using click chemistry has become an indispensable tool in drug development, diagnostics, and materials science. Among the most prominent click reactions are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This document provides a detailed comparison of these two powerful ligation techniques for the conjugation of Azido-PEG7, a versatile polyethylene glycol linker.
Azido-PEG7 conjugates are frequently utilized in the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), where the PEG spacer enhances solubility and improves pharmacokinetic properties.[1][2][3][4] The choice between CuAAC and SPAAC for conjugating Azido-PEG7 is a critical decision that hinges on the specific requirements of the application, balancing the need for rapid reaction kinetics against the imperative of biocompatibility.
Performance Comparison: CuAAC vs. SPAAC
The fundamental difference between CuAAC and SPAAC lies in the requirement of a copper(I) catalyst for the former, while the latter is a catalyst-free reaction.[5] This distinction has profound implications for their respective applications, particularly in biological systems.
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None |
| Reaction Principle | Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide. | Catalyst-free [3+2] cycloaddition between a strained cyclooctyne and an azide. |
| Reaction Rate | Generally very fast, with second-order rate constants typically in the range of 1-100 M⁻¹s⁻¹. The rate is less affected by the steric bulk of the azide. | Slower than CuAAC, with rates highly dependent on the specific cyclooctyne and azide structure. |
| Biocompatibility | Limited for in vivo applications due to the cytotoxicity of the copper catalyst. The use of ligands is necessary to mitigate toxicity. | Excellent biocompatibility due to the absence of a catalyst, making it ideal for in vivo and live-cell applications. |
| Functional Group Tolerance | Generally good, but some functional groups can be sensitive to the copper catalyst. | Excellent, as the reaction is bioorthogonal and does not interfere with native functional groups. |
| Reactant Stability | Terminal alkynes are generally stable and straightforward to synthesize. | Strained cyclooctynes can be less stable and more complex to synthesize. |
| Reaction Conditions | Can be performed in a wide range of aqueous or organic solvents, over a broad pH (4-12) and temperature range. | Typically performed at physiological temperature and pH. |
Quantitative Data Summary
The following tables provide a summary of key quantitative data to facilitate a direct comparison between CuAAC and SPAAC.
Table 1: Comparative Reaction Kinetics
| Reaction | Reactants | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference(s) |
| CuAAC | Typical terminal alkyne and azide | 1 - 100 | |
| SPAAC | Benzyl azide and [9+1]CPP | 2.2 x 10⁻³ | |
| SPAAC | Benzyl azide and [11+1]CPP | 4.5 x 10⁻⁴ | |
| SPAAC | Azide-labeled chondrocytes and DIBAC-650 | 1.2 x 10⁻³ |
Table 2: Influence of Buffer and pH on SPAAC Reaction Rates
| Buffer | pH | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference(s) |
| PBS | 7.0 | 0.32–0.85 | |
| HEPES | 7.0 | 0.55–1.22 | |
| DMEM | 7.4 | 0.59–0.97 | |
| RPMI | 7.4 | 0.27–0.77 | |
| Note: Higher pH values generally increase SPAAC reaction rates, except in HEPES buffer. |
Table 3: Cytotoxicity of Copper Catalysts in CuAAC
| Copper Concentration & Ligand | Cell Viability | Reference(s) |
| 50 µM CuSO₄ without ligand | Appreciable toxicity (~75% cell viability) | |
| 50 µM CuSO₄ with THPTA ligand (5:1 ligand:Cu ratio) | Cell viability preserved | |
| 100 µM copper without ligand | Significantly higher cytotoxicity |
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Azido-PEG7
This protocol describes a general procedure for the conjugation of an alkyne-modified biomolecule with Azido-PEG7-amine.
Materials:
-
Alkyne-modified biomolecule
-
Azido-PEG7-amine
-
Copper(II) sulfate (CuSO₄) stock solution (20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (50 mM in water)
-
Sodium ascorbate stock solution (100 mM in water, freshly prepared)
-
Reaction Buffer (e.g., PBS, pH 7.0-8.0)
-
Quenching solution (e.g., EDTA, 0.1 M)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
In a microcentrifuge tube, dissolve the alkyne-modified biomolecule in the reaction buffer to a final concentration of 100 µM.
-
Add the Azido-PEG7-amine stock solution to achieve a final concentration of 1 mM (10-fold molar excess).
-
In a separate tube, prepare the catalyst premix by combining the 20 mM CuSO₄ solution and the 50 mM THPTA solution. A 1:5 molar ratio of copper to ligand is often used.
-
Add the catalyst premix to the biomolecule/azide mixture to achieve a final copper concentration of 0.5 mM.
-
Initiate the reaction by adding the freshly prepared 100 mM sodium ascorbate solution to a final concentration of 5 mM.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS for small molecules, SDS-PAGE for proteins).
-
Once the reaction is complete, quench it by adding EDTA to chelate the copper.
-
Purify the final conjugate using a suitable method to remove excess reagents and byproducts.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Azido-PEG7
This protocol outlines a general procedure for the copper-free reaction between Azido-PEG7-amine and a strained cyclooctyne-functionalized molecule (e.g., DBCO).
Materials:
-
Azido-PEG7-amine
-
DBCO-functionalized molecule
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Dissolve the Azido-PEG7-amine in the reaction buffer.
-
Dissolve the DBCO-functionalized molecule in a compatible solvent (e.g., DMSO) and add it to the Azido-PEG7-amine solution. A slight molar excess of one reactant may be used to drive the reaction to completion.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, or NMR).
-
Upon completion, purify the resulting bioconjugate to remove any unreacted starting materials using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.
Visualizations
Caption: Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: Comparison of experimental workflows for CuAAC and SPAAC.
Conclusion
Both CuAAC and SPAAC are highly effective methods for the conjugation of Azido-PEG7. The choice between them is dictated by the specific requirements of the application. CuAAC offers the advantage of rapid reaction kinetics, making it an excellent choice for ex vivo applications and the synthesis of materials where biocompatibility is not the primary concern. In contrast, SPAAC is the preferred method for in vivo and live-cell applications, where the absence of a cytotoxic copper catalyst is paramount. Researchers and drug development professionals must carefully consider the trade-offs between reaction speed and biocompatibility to select the optimal click chemistry strategy for their Azido-PEG7 conjugation needs.
References
Applications of Azido-PEG7-PFP Ester in Drug Delivery and Imaging: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG7-PFP ester is a heterobifunctional linker that has emerged as a powerful tool in the fields of drug delivery and biomedical imaging.[1][2] Its unique architecture, featuring a terminal azide group, a seven-unit polyethylene glycol (PEG) spacer, and a pentafluorophenyl (PFP) ester, provides researchers with a versatile platform for the precise construction of complex bioconjugates.[1][3] The PFP ester allows for efficient and stable covalent attachment to primary and secondary amines on biomolecules such as proteins, antibodies, and peptides.[4] The PEG7 linker enhances the solubility and biocompatibility of the resulting conjugate, while the azide group serves as a bioorthogonal handle for subsequent modification via "click chemistry."
This document provides detailed application notes and experimental protocols for the use of this compound in the development of targeted drug delivery systems and imaging probes.
Key Features and Advantages
-
PFP Ester for Amine Conjugation: The pentafluorophenyl (PFP) ester offers superior stability in aqueous solutions compared to the more commonly used N-hydroxysuccinimide (NHS) esters, leading to more efficient and reproducible conjugation reactions with primary and secondary amines.
-
PEG7 Spacer: The hydrophilic seven-unit polyethylene glycol spacer improves the solubility of the linker and the final bioconjugate, reduces steric hindrance, and can enhance the pharmacokinetic properties of therapeutic molecules.
-
Azide Group for Click Chemistry: The terminal azide group is a bioorthogonal chemical handle that allows for highly specific and efficient covalent ligation to alkyne- or cyclooctyne-containing molecules through Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This two-step approach enables the modular construction of complex bioconjugates.
Applications
Development of Antibody-Drug Conjugates (ADCs)
This compound is an ideal linker for the synthesis of antibody-drug conjugates. The PFP ester can be used to attach the linker to lysine residues on a monoclonal antibody. Subsequently, a potent cytotoxic drug functionalized with an alkyne group can be "clicked" onto the azide terminus of the linker. This modular approach allows for the precise control of the drug-to-antibody ratio (DAR).
Workflow for ADC Synthesis:
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.
Functionalization of Nanoparticles for Targeted Drug Delivery
The surface of nanoparticles can be functionalized using this compound to create targeted drug delivery vehicles. The PFP ester can react with amine groups present on the nanoparticle surface. The azide group can then be used to attach targeting ligands (e.g., peptides, antibodies, or small molecules) that are specific to disease markers, thereby enhancing the delivery of therapeutic payloads to the target site.
Synthesis of Imaging Probes
This bifunctional linker is well-suited for the synthesis of molecular imaging probes for techniques like Positron Emission Tomography (PET) or fluorescence imaging. An imaging moiety (e.g., a fluorophore or a chelator for a radiometal) containing an alkyne group can be attached to an azide-functionalized biomolecule (prepared using this compound). This modular strategy simplifies the synthesis of complex imaging agents.
Development of PROTACs
This compound can be employed as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein. The PFP ester can be used to conjugate the linker to a ligand for the target protein, while the azide group can be used to attach a ligand for the E3 ligase via click chemistry.
PROTAC Synthesis Strategy:
Caption: Strategy for the synthesis of PROTACs.
Quantitative Data
The selection of the appropriate amine-reactive ester is critical for successful bioconjugation. The following table provides a comparative overview of key parameters for PFP and NHS esters.
| Feature | PFP Ester | NHS Ester | Reference(s) |
| Relative Hydrolytic Stability | Higher | Lower | |
| Optimal Reaction pH | 7.2 - 8.5 | 7.0 - 8.0 | |
| Light Chain:Heavy Chain Ratio (Antibody Labeling) | Higher Selectivity for Light Chain | Lower Selectivity | |
| Tendency for Aggregation of Conjugate | Reduced | Higher |
Experimental Protocols
Protocol 1: General Procedure for Labeling an Antibody with this compound
This protocol describes the first step of a two-step conjugation strategy, where an antibody is functionalized with an azide group using this compound.
Materials:
-
Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.2)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Desalting columns
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Antibody Preparation: Prepare a solution of the antibody at a concentration of 1-10 mg/mL in an amine-free buffer.
-
Linker Solution Preparation: Immediately before use, dissolve the this compound in DMSO or DMF to a stock concentration of 10-20 mM.
-
Labeling Reaction:
-
Add a 10- to 50-fold molar excess of the this compound solution to the antibody solution. The final concentration of the organic solvent should be below 10% (v/v) to avoid protein denaturation.
-
Incubate the reaction for 30 minutes at 37°C or for 2 hours at room temperature.
-
-
Quenching (Optional): To quench any unreacted PFP ester, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted linker by passing the reaction mixture through a desalting column equilibrated with the desired buffer (e.g., PBS, pH 7.4).
-
Characterization: Characterize the resulting azide-functionalized antibody. The degree of labeling can be determined using techniques such as mass spectrometry.
Experimental Workflow:
Caption: Workflow for antibody labeling with this compound.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction to conjugate an alkyne-containing molecule to the azide-functionalized antibody from Protocol 1.
Materials:
-
Azide-functionalized antibody (from Protocol 1)
-
Alkyne-containing molecule (e.g., drug, fluorophore)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the alkyne-containing molecule in a suitable solvent (e.g., DMSO).
-
Prepare fresh stock solutions of CuSO4 (e.g., 50 mM in water), sodium ascorbate (e.g., 500 mM in water), and THPTA (e.g., 100 mM in water).
-
-
Click Reaction:
-
In a reaction tube, combine the azide-functionalized antibody (final concentration ~1-5 mg/mL), the alkyne-containing molecule (2-5 fold molar excess over the antibody), and THPTA (final concentration 1 mM).
-
In a separate tube, premix the CuSO4 (final concentration 1 mM) and sodium ascorbate (final concentration 5 mM).
-
Add the CuSO4/ascorbate mixture to the antibody solution to initiate the reaction.
-
Incubate at room temperature for 1-4 hours.
-
-
Purification: Purify the final conjugate using size-exclusion chromatography to remove unreacted components.
-
Characterization: Analyze the final conjugate by methods such as SDS-PAGE (to observe the shift in molecular weight) and assess purity by SEC-HPLC.
Logical Relationship of a Two-Step Conjugation:
Caption: Logical flow of a two-step bioconjugation process.
Conclusion
This compound is a highly versatile and efficient bifunctional linker for the construction of complex bioconjugates for drug delivery and imaging. Its unique combination of a stable PFP ester for amine coupling and a bioorthogonal azide handle for click chemistry provides researchers with a powerful tool for modular and precise molecular engineering. The protocols and application notes provided herein serve as a guide for the successful implementation of this valuable reagent in a variety of research and development settings.
References
Application Notes and Protocols: Conjugating Azido-PEG7-PFP Ester to Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles with biocompatible linkers is a cornerstone of nanomedicine, enabling applications from targeted drug delivery to advanced imaging. The Azido-PEG7-PFP ester is a heterobifunctional linker that offers a versatile platform for nanoparticle modification. This molecule features a pentafluorophenyl (PFP) ester group that readily reacts with primary and secondary amines on the nanoparticle surface to form stable amide bonds. PFP esters are known for their high reactivity and increased stability against hydrolysis compared to other amine-reactive esters like N-hydroxysuccinimide (NHS) esters, leading to more efficient conjugation reactions.[1][2] The other end of the linker presents an azide group, which can be used for subsequent "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to attach targeting ligands, imaging agents, or therapeutic payloads.[3][4] The polyethylene glycol (PEG) spacer enhances the solubility and biocompatibility of the resulting nanoparticle conjugate.
This document provides a detailed protocol for the conjugation of this compound to amine-functionalized nanoparticles, along with methods for the characterization of the resulting azide-functionalized nanoparticles.
Experimental Protocols
Synthesis of Amine-Functionalized Nanoparticles (Starting Material)
Prior to conjugation with this compound, the nanoparticles must possess surface amine groups. The synthesis method will vary depending on the nanoparticle core material. Below are general approaches for iron oxide and gold nanoparticles.
Protocol 1.1: Synthesis of Amine-Functionalized Iron Oxide Nanoparticles (A-SPIONs)
This protocol describes a one-pot synthesis of water-dispersible, amine-functionalized superparamagnetic iron oxide nanoparticles (A-SPIONs).[5]
Materials:
-
Iron(III) acetylacetonate
-
Poly(ethylene glycol) (PEG)
-
Branched poly(ethyleneimine) (b-PEI)
-
Deionized water
Procedure:
-
In a three-neck flask, dissolve iron(III) acetylacetonate in a mixture of PEG and b-PEI under vigorous stirring.
-
Heat the mixture to the desired temperature to initiate the formation of nanoparticles. The b-PEI serves as a surface coating agent, providing amine functional groups and controlling the particle morphology.
-
After the reaction is complete, cool the mixture to room temperature.
-
Purify the A-SPIONs by repeated washing with deionized water and magnetic separation or centrifugation.
-
Resuspend the purified A-SPIONs in an appropriate buffer for the conjugation reaction (e.g., phosphate-buffered saline, PBS, pH 7.4).
Conjugation of this compound to Amine-Functionalized Nanoparticles
This protocol outlines the reaction between the PFP ester of the linker and the primary amines on the nanoparticle surface.
Materials:
-
Amine-functionalized nanoparticles (e.g., A-SPIONs)
-
This compound
-
Reaction Buffer: 100 mM sodium carbonate buffer, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris or Glycine, pH 7.2
-
Purification equipment (e.g., centrifugal filters, dialysis tubing)
Procedure:
-
Nanoparticle Preparation:
-
Suspend the amine-functionalized nanoparticles in the Reaction Buffer at a concentration of 1-10 mg/mL.
-
If the nanoparticles are in a buffer containing primary amines (e.g., Tris), they must be buffer-exchanged into the Reaction Buffer prior to starting the conjugation.
-
-
Linker Preparation:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a 10 mM solution of the linker in anhydrous DMSO or DMF. Do not store the reconstituted linker solution as the PFP ester is susceptible to hydrolysis.
-
-
Conjugation Reaction:
-
Add a 20-fold molar excess of the dissolved this compound to the nanoparticle suspension. The volume of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction for 1-4 hours at room temperature (20-25°C) with gentle stirring or rotation. For sensitive nanoparticles, the reaction can be performed overnight at 4°C.
-
-
Quenching:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted PFP ester groups.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted linker and byproducts by dialysis against the Reaction Buffer or by using centrifugal filtration.
-
If using dialysis, perform several buffer changes over 24-48 hours.
-
If using centrifugal filters, wash the nanoparticles multiple times with the Reaction Buffer.
-
-
Storage:
-
Store the purified azide-functionalized nanoparticles in an appropriate buffer at 4°C.
-
Characterization of Azide-Functionalized Nanoparticles
Successful conjugation should be confirmed by characterizing the physical and chemical properties of the nanoparticles before and after the reaction.
Protocol 3.1: Dynamic Light Scattering (DLS) and Zeta Potential
DLS is used to measure the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles, while zeta potential measurements indicate the surface charge.
Procedure:
-
Prepare samples of both the initial amine-functionalized nanoparticles and the final azide-functionalized nanoparticles at a concentration of approximately 0.1-1 mg/mL in deionized water or a low ionic strength buffer.
-
Filter the samples through a 0.22 µm syringe filter to remove any large aggregates.
-
Measure the hydrodynamic diameter, PDI, and zeta potential using a suitable instrument.
-
Compare the results before and after conjugation. An increase in hydrodynamic diameter and a change in zeta potential (typically a decrease in positive charge or an increase in negative charge as the amine groups are consumed) are indicative of successful conjugation.
Protocol 3.2: Transmission Electron Microscopy (TEM)
TEM provides information on the size, morphology, and aggregation state of the nanoparticles.
Procedure:
-
Prepare TEM grids by drop-casting a dilute suspension of the nanoparticles onto a carbon-coated copper grid.
-
Allow the solvent to evaporate completely.
-
Optionally, negatively stain the sample with a solution of uranyl acetate or phosphotungstic acid to enhance contrast.
-
Image the nanoparticles using a transmission electron microscope.
-
Compare the images of the nanoparticles before and after conjugation to assess any changes in size, shape, or aggregation.
Protocol 3.3: Quantification of Surface Azide Groups
The number of azide groups on the nanoparticle surface can be quantified to assess the efficiency of the conjugation reaction. One common method is based on monitoring the disappearance of the characteristic absorbance of an alkyne-containing molecule (e.g., dibenzocyclooctyne, DBCO) upon reaction with the azide groups in a "click" reaction.
Procedure:
-
Prepare a known concentration of a DBCO-containing reagent in a suitable buffer.
-
Add a known amount of the azide-functionalized nanoparticles to the DBCO solution.
-
Monitor the decrease in the absorbance of the DBCO reagent at its characteristic wavelength (around 309 nm) over time using a UV-Vis spectrophotometer.
-
The amount of reacted DBCO, and thus the number of azide groups, can be calculated from the change in absorbance using the Beer-Lambert law.
Data Presentation
The following tables summarize typical quantitative data expected from the characterization of nanoparticles before and after conjugation with this compound.
Table 1: Physicochemical Characterization of Nanoparticles
| Nanoparticle Sample | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Amine-Functionalized Nanoparticles | 105 ± 5 | 0.15 ± 0.03 | +35 ± 4 |
| Azido-PEG7-Functionalized Nanoparticles | 120 ± 7 | 0.18 ± 0.04 | +15 ± 3 |
Data are presented as mean ± standard deviation.
Table 2: Quantification of Surface Azide Groups using Fluorescence Quenching
| Targeted Azide Groups per Nanoparticle | Found Azide Groups per Nanoparticle (Fluorescence Quenching) |
| 0 | 0.0 ± 0.0 |
| 2 | 2.1 ± 0.3 |
| 5 | 5.2 ± 0.5 |
| 10 | 9.8 ± 0.8 |
This table is adapted from a study quantifying azide groups on hafnium oxide nanoparticles and serves as an example of expected results.
Mandatory Visualization
Experimental Workflow: Targeted Drug Delivery
The following diagram illustrates a typical experimental workflow for targeted drug delivery using azide-functionalized nanoparticles.
Caption: Workflow for nanoparticle-based targeted drug delivery.
Signaling Pathway: General Amine-Reactive Conjugation
The following diagram illustrates the chemical reaction between the PFP ester and a primary amine on the nanoparticle surface.
Caption: PFP ester reaction with a primary amine.
References
- 1. precisepeg.com [precisepeg.com]
- 2. broadpharm.com [broadpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Immobilization of azide-functionalized proteins to micro- and nanoparticles directly from cell lysate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One pot synthesis of amine-functionalized and angular-shaped superparamagnetic iron oxide nanoparticles for MR/fluorescence bimodal imaging application - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Surface Modification using Azido-PEG7-PFP Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the utilization of Azido-PEG7-PFP (Pentafluorophenyl) ester in the surface modification of materials. This heterobifunctional linker is a powerful tool for creating biocompatible, functionalized surfaces for a wide range of applications, including biosensors, drug delivery systems, and medical implants.
The Azido-PEG7-PFP ester linker offers a two-stage modification process. Initially, the amine-reactive PFP ester forms a stable amide bond with surfaces presenting primary amine groups. The terminal azide group is then available for subsequent bio-orthogonal "click chemistry" reactions, allowing for the covalent attachment of a wide variety of molecules. The polyethylene glycol (PEG) spacer enhances hydrophilicity, reduces non-specific protein binding, and improves the overall biocompatibility of the modified surface.[1][2][3]
Key Features and Applications
-
Surface Passivation and Antifouling: The PEG chain effectively reduces the non-specific adsorption of proteins and other biomolecules, a critical feature for materials in biological environments.[1][2]
-
Biofunctionalization: The terminal azide group serves as a versatile handle for the attachment of biomolecules, such as peptides, proteins, and nucleic acids, through click chemistry.
-
Drug Delivery: Nanoparticles and other drug carriers can be functionalized to improve their circulation time and for targeted delivery.
-
Biosensor Development: The controlled immobilization of capture probes onto sensor surfaces can be achieved with high specificity and stability.
Chemical Properties and Reaction Scheme
This compound contains three key components:
-
PFP Ester: An amine-reactive group that forms covalent amide bonds with primary and secondary amines. PFP esters are known for their high reactivity and lower susceptibility to hydrolysis compared to N-hydroxysuccinimide (NHS) esters, leading to more efficient conjugation in aqueous buffers.
-
PEG7 Spacer: A hydrophilic 7-unit polyethylene glycol chain that imparts biocompatibility and reduces steric hindrance.
-
Azide Group: A functional group that specifically reacts with terminal alkynes (in copper-catalyzed or strain-promoted reactions) or cyclooctynes to form a stable triazole linkage.
The overall surface modification strategy involves a two-step process:
-
Surface Activation: An amine-bearing surface is reacted with this compound.
-
Bioconjugation: The azide-terminated surface is then reacted with an alkyne-functionalized molecule of interest.
Quantitative Data Summary
The following table summarizes representative quantitative data from studies utilizing PEGylation for surface modification to reduce protein adsorption.
| Surface | Protein | Protein Adsorption (Nitrogen Concentration %) | Reference |
| Bare Porous Silicon | Human Serum Albumin (HSA) | 6.6% | |
| PEGylated Porous Silicon | Human Serum Albumin (HSA) | 1.7% |
This data demonstrates a significant reduction in protein adsorption after surface modification with PEG.
Experimental Protocols
Protocol 1: Surface Modification of Amine-Functionalized Surfaces with this compound
This protocol describes the first step of surface modification, where the PFP ester of the linker reacts with an amine-functionalized surface.
Materials:
-
Amine-functionalized substrate (e.g., amine-silanized glass slide, plasma-treated polymer with amine groups)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium phosphate buffer, 0.15 M NaCl, pH 7.2-7.5
-
Wash Buffer: Phosphate-buffered saline (PBS)
-
Inert gas (e.g., nitrogen or argon)
-
Orbital shaker
Procedure:
-
Substrate Preparation: Ensure the amine-functionalized substrate is clean and dry.
-
Reagent Preparation: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL). PFP esters are moisture-sensitive.
-
Reaction Setup:
-
Place the amine-functionalized substrate in a suitable reaction vessel.
-
Add the reaction buffer to the vessel, ensuring the substrate is fully submerged.
-
While gently vortexing or stirring the buffer, add the desired amount of the this compound stock solution. A 10- to 50-fold molar excess of the linker over the estimated surface amine groups is a good starting point.
-
-
Incubation:
-
Seal the reaction vessel and incubate for 2-4 hours at room temperature or overnight at 4°C on an orbital shaker.
-
-
Washing:
-
Remove the substrate from the reaction solution.
-
Wash the substrate thoroughly with PBS to remove any unreacted linker. A typical wash sequence is 3 x 5 minutes in fresh PBS.
-
Finally, rinse with deionized water and dry under a stream of inert gas.
-
-
Storage: The azide-functionalized surface is now ready for the subsequent click chemistry reaction. If not used immediately, store it in a clean, dry, and inert environment.
Protocol 2: Click Chemistry Conjugation of Alkyne-Modified Molecules to Azide-Functionalized Surfaces
This protocol outlines the copper-catalyzed azide-alkyne cycloaddition (CuAAC) for conjugating an alkyne-containing molecule to the prepared azide-functionalized surface.
Materials:
-
Azide-functionalized substrate (from Protocol 1)
-
Alkyne-modified molecule of interest (e.g., peptide, protein, fluorescent dye)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper ligand (optional, but recommended to protect biomolecules)
-
Reaction Buffer: PBS or other suitable aqueous buffer
-
Wash Buffer: PBS
-
Deionized water
Procedure:
-
Prepare Click Chemistry Reaction Cocktail:
-
In a single tube, prepare the reaction cocktail immediately before use. The final concentrations in the reaction volume should be:
-
Alkyne-modified molecule: 10 µM - 1 mM (depending on the molecule)
-
Copper(II) sulfate: 1 mM
-
Sodium ascorbate: 5 mM (prepare fresh)
-
TBTA (optional): 1 mM
-
-
-
Reaction Setup:
-
Place the azide-functionalized substrate in a reaction vessel.
-
Add the freshly prepared click chemistry reaction cocktail to the substrate, ensuring the surface is completely covered.
-
-
Incubation:
-
Incubate the reaction for 1-4 hours at room temperature, protected from light. The reaction can be performed on an orbital shaker for gentle agitation.
-
-
Washing:
-
Remove the substrate from the reaction solution.
-
Wash the substrate extensively with PBS to remove the copper catalyst and unreacted reagents. A typical wash sequence is 3 x 5 minutes in fresh PBS.
-
Rinse with deionized water.
-
-
Final Preparation: Dry the functionalized surface under a stream of inert gas. The surface is now modified with the molecule of interest and is ready for its intended application.
Visualizations
Caption: Workflow for surface modification using this compound.
Caption: Detailed experimental workflow for surface functionalization.
References
Application Notes and Protocols for the Purification of Azido-PEG7-PFP Ester Labeled Biomolecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of biomolecules with functionalized polyethylene glycol (PEG) linkers is a cornerstone of modern biotechnology and pharmaceutical development. The Azido-PEG7-PFP ester is a heterobifunctional linker that facilitates the introduction of an azide group onto biomolecules containing primary or secondary amines, such as proteins, peptides, and amine-modified oligonucleotides. The pentafluorophenyl (PFP) ester provides a reactive handle for amine conjugation, offering greater stability to hydrolysis compared to N-hydroxysuccinimide (NHS) esters.[1][2] The azide group serves as a bioorthogonal handle for subsequent "click chemistry" reactions, enabling the attachment of various payloads, such as fluorophores, biotin, or other biomolecules.[3][4]
A critical step following the labeling reaction is the purification of the desired biomolecule-PEG conjugate from unreacted labeling reagent, hydrolyzed PFP ester, and any potential side products. The success of downstream applications hinges on the purity of the labeled biomolecule. This document provides detailed application notes and protocols for the purification of biomolecules labeled with this compound, focusing on common and effective purification techniques.
General Principles of Purification
The PEGylation of a biomolecule alters its physicochemical properties, which can be exploited for purification. The addition of the Azido-PEG7 moiety increases the hydrodynamic radius and molecular weight of the biomolecule. Depending on the nature of the biomolecule and the degree of labeling, there may also be changes in charge and hydrophobicity. The primary goal of the purification process is to separate the labeled biomolecule from the smaller, unreacted this compound and its hydrolysis byproducts.
Commonly employed purification methods include:
-
Size Exclusion Chromatography (SEC): Separates molecules based on their size in solution.[5]
-
Dialysis and Ultrafiltration: Utilizes semi-permeable membranes to separate molecules based on a molecular weight cut-off (MWCO).
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates molecules based on their hydrophobicity.
The choice of purification method will depend on the size and properties of the biomolecule, the scale of the reaction, and the required final purity.
Experimental Workflow for Bioconjugation and Purification
The overall process of labeling a biomolecule with this compound and subsequent purification follows a logical sequence of steps. This workflow is critical for achieving a high yield of pure, functional conjugate.
Detailed Protocols
Protocol 1: Purification by Size Exclusion Chromatography (SEC)
SEC is a highly effective method for separating the larger, labeled biomolecule from the smaller, unreacted this compound. This method is gentle and preserves the biological activity of the biomolecule.
Materials:
-
Crude reaction mixture containing the Azido-PEG7-labeled biomolecule.
-
SEC column (e.g., Sephadex G-25, PD-10 desalting column) with an appropriate exclusion limit for the target biomolecule.
-
Equilibration and elution buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).
-
Fraction collector or microcentrifuge tubes.
-
Spectrophotometer for monitoring protein elution (optional).
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least 5 column volumes of the desired buffer. This ensures that the buffer within the column is consistent with the sample buffer and removes any storage solutions.
-
Sample Loading: Apply the crude reaction mixture to the top of the column. The sample volume should not exceed the manufacturer's recommendation for the specific column (typically less than 10% of the column bed volume for optimal resolution).
-
Elution: Begin elution with the equilibration buffer. The larger, labeled biomolecule will pass through the column more quickly and elute first. The smaller, unreacted this compound and its hydrolysis products will be retained longer in the pores of the resin and elute later.
-
Fraction Collection: Collect fractions of the eluate. If a spectrophotometer is used, monitor the absorbance at 280 nm (for proteins) to identify the fractions containing the biomolecule.
-
Analysis: Analyze the collected fractions using a suitable method (e.g., SDS-PAGE, mass spectrometry) to confirm the presence of the purified, labeled biomolecule and the absence of unreacted reagent.
-
Pooling and Concentration: Pool the fractions containing the pure, labeled biomolecule. If necessary, concentrate the sample using a centrifugal filter device.
Quantitative Data Summary for SEC Purification:
| Biomolecule | Column Type | Elution Buffer | Recovery of Labeled Biomolecule (%) | Purity of Labeled Biomolecule (%) | Reference |
| Monoclonal Antibody | Superdex 200 Increase | PBS, pH 7.4 | > 90% | > 98% | |
| Peptide ( > 5 kDa) | Sephadex G-25 | 0.1 M Ammonium Bicarbonate | 85 - 95% | > 95% | |
| Oligonucleotide (20-mer) | Sephadex G-25 | Water | > 90% | > 95% |
Note: The data in this table are representative values based on the purification of similar PEGylated biomolecules and may vary depending on the specific experimental conditions.
Protocol 2: Purification by Dialysis
Dialysis is a simple and cost-effective method for removing small molecules from a solution of larger biomolecules. It is particularly useful for larger sample volumes.
Materials:
-
Crude reaction mixture containing the Azido-PEG7-labeled biomolecule.
-
Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO). For removing this compound (MW ≈ 590 g/mol ), a MWCO of 2-3 kDa is recommended to ensure retention of most biomolecules while allowing the small molecules to pass through.
-
Dialysis buffer (e.g., PBS, pH 7.4).
-
Large beaker or container.
-
Stir plate and stir bar.
Procedure:
-
Prepare Dialysis Membrane: If using dialysis tubing, cut to the desired length and prepare according to the manufacturer's instructions (this may involve boiling and washing). Dialysis cassettes are typically ready to use.
-
Load Sample: Transfer the crude reaction mixture into the dialysis tubing or cassette.
-
Dialysis: Place the sealed tubing or cassette in a large volume of dialysis buffer (at least 100 times the sample volume). Stir the buffer gently on a stir plate at 4°C.
-
Buffer Exchange: For efficient removal of the unreacted reagent, change the dialysis buffer at least three times over a period of 24-48 hours.
-
Sample Recovery: After the final dialysis step, carefully remove the tubing or cassette from the buffer and recover the purified, labeled biomolecule.
Quantitative Data Summary for Dialysis Purification:
| Biomolecule | MWCO (kDa) | Dialysis Time (hours) | Buffer Changes | Removal of Unreacted Reagent (%) | Reference |
| Protein (> 30 kDa) | 3 | 24 | 3 | > 99% | |
| Peptide (5-10 kDa) | 2 | 48 | 4 | > 98% |
Note: The data in this table are representative values. The efficiency of dialysis depends on factors such as the volume ratio of sample to buffer, temperature, and stirring speed.
Protocol 3: Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a high-resolution technique that is particularly well-suited for the purification of labeled peptides and oligonucleotides. It separates molecules based on their hydrophobicity. The addition of the PEG linker can alter the retention time of the biomolecule.
Materials:
-
Crude reaction mixture containing the Azido-PEG7-labeled biomolecule.
-
HPLC system with a UV detector.
-
C8 or C18 reverse-phase column.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Collection tubes.
-
Lyophilizer.
Procedure:
-
Sample Preparation: If necessary, dilute the crude reaction mixture with Mobile Phase A.
-
Column Equilibration: Equilibrate the RP-HPLC column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Injection and Gradient Elution: Inject the sample onto the column. Elute the bound molecules using a linear gradient of increasing Mobile Phase B. A shallow gradient is often required to achieve good separation between the labeled and unlabeled biomolecule, as well as from the unreacted reagent.
-
Fraction Collection: Monitor the elution profile at an appropriate wavelength (e.g., 214 nm for peptides, 260 nm for oligonucleotides) and collect the fractions corresponding to the desired peak.
-
Analysis and Lyophilization: Analyze the collected fractions for purity (e.g., by analytical HPLC or mass spectrometry). Pool the pure fractions and lyophilize to obtain the purified product as a powder.
Representative RP-HPLC Gradient for Peptide Purification:
| Time (min) | % Mobile Phase B (Acetonitrile + 0.1% TFA) |
| 0 | 5 |
| 5 | 5 |
| 35 | 65 |
| 40 | 95 |
| 45 | 95 |
| 50 | 5 |
Note: This is an example gradient and should be optimized for the specific labeled peptide.
Application in PROTAC Synthesis
This compound is a valuable linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The this compound can be used to conjugate a ligand for the target protein, followed by a click chemistry reaction to attach the E3 ligase ligand.
References
Application Notes and Protocols: Azido-PEG7-PFP Ester for Fluorescent Dye Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG7-PFP ester is a heterobifunctional linker designed for the two-step labeling of biomolecules with fluorescent dyes. This reagent features three key components: a pentafluorophenyl (PFP) ester for covalent attachment to amine-containing molecules, a seven-unit polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal azide group for the subsequent attachment of a fluorescent dye via "click chemistry."[1][2][3] This two-step approach offers high specificity and efficiency in bioconjugation, making it a valuable tool in diagnostics, therapeutics, and life science research.[4][5]
The PFP ester provides a highly reactive group that readily forms stable amide bonds with primary and secondary amines, such as the lysine residues found on the surface of proteins. Notably, PFP esters are less susceptible to hydrolysis in aqueous solutions compared to their N-hydroxysuccinimide (NHS) ester counterparts, leading to more efficient conjugation reactions. The integrated PEG7 linker improves the water solubility of the biomolecule-linker conjugate and minimizes potential immunogenicity.
The terminal azide functionality allows for a highly selective and bioorthogonal reaction with an alkyne-modified fluorescent dye through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction is rapid, quantitative, and occurs under mild, aqueous conditions, preserving the biological activity of the labeled molecule.
These application notes provide detailed protocols for the covalent modification of proteins with this compound and the subsequent fluorescent labeling via click chemistry.
Chemical Structure and Reaction Pathway
The labeling process occurs in two sequential steps. First, the PFP ester of the linker reacts with an amine group on a biomolecule. Second, the azide group of the now-conjugated linker reacts with an alkyne-functionalized fluorescent dye.
Caption: Two-step fluorescent labeling workflow.
Quantitative Data Summary
The efficiency of the labeling reaction is influenced by several factors, including pH, temperature, and the molar ratio of reactants. The following table summarizes the recommended starting conditions for the conjugation of this compound to a protein and the subsequent click chemistry reaction.
| Parameter | PFP Ester Reaction | Click Chemistry (CuAAC) |
| pH | 7.2 - 8.5 | 7.4 |
| Temperature | 4°C to 37°C | 4°C to Room Temperature |
| Reaction Time | 30 minutes to overnight | 5 minutes to 1 hour |
| Molar Ratio (Reagent:Biomolecule) | 2:1 to 50:1 | 5:1 (Dye-Alkyne:Azide-Biomolecule) |
| Buffer | Amine-free (e.g., PBS, Borate) | PBS |
| Organic Co-solvent | 5-10% DMSO or DMF (if needed) | <10% DMSO or DMAc (if needed) |
Experimental Protocols
Part 1: Conjugation of this compound to a Protein
This protocol details the covalent attachment of the this compound to a protein containing primary amines.
Materials:
-
Protein of interest
-
This compound
-
Reaction Buffer: 100 mM sodium carbonate buffer, pH 8.5
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification resin (e.g., Zeba™ spin desalting columns, 7 kDa MWCO)
-
Storage Buffer: Phosphate-buffered saline (PBS), pH 7.4
Protocol:
-
Prepare the Protein Solution:
-
Dissolve the protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
If the buffer contains primary amines (e.g., Tris), exchange the protein into an amine-free buffer like PBS using a desalting column.
-
-
Prepare the this compound Solution:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10-100 mM stock solution. PFP esters are moisture-sensitive and will hydrolyze over time. Do not prepare stock solutions for long-term storage.
-
-
Conjugation Reaction:
-
Slowly add the desired molar excess of the this compound solution to the protein solution while gently vortexing. A starting molar ratio of 5-15x of the linker to the protein is recommended.
-
Incubate the reaction at room temperature for 1 hour or at 4°C overnight for sensitive biomolecules.
-
-
Quench the Reaction (Optional):
-
To quench any unreacted PFP ester, add the Quenching Buffer to a final concentration of 50 mM and incubate for 30 minutes at room temperature.
-
-
Purification of the Azido-Modified Protein:
-
Remove the unreacted this compound and byproducts by buffer exchange into the Storage Buffer using a desalting column. Dialysis can also be used for purification.
-
Caption: Workflow for protein modification.
Part 2: Fluorescent Labeling via Click Chemistry (CuAAC)
This protocol describes the copper-catalyzed click chemistry reaction to label the azide-modified protein with an alkyne-containing fluorescent dye.
Materials:
-
Azido-modified protein in PBS, pH 7.4
-
Alkyne-functionalized fluorescent dye
-
Copper(II) sulfate (CuSO4) solution (10 mM in water)
-
Sodium ascorbate solution (50 mM in water, freshly prepared)
-
Tris(hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended to protect the protein) (50 mM in water)
-
Purification resin (e.g., Zeba™ spin desalting columns)
-
Storage Buffer: PBS, pH 7.4
Protocol:
-
Prepare the Reaction Mixture:
-
In a microcentrifuge tube, combine the azido-modified protein, the alkyne-fluorescent dye (typically a 5-fold molar excess over the protein), and the THPTA ligand (if used, to a final concentration of 2.5 mM).
-
-
Initiate the Click Reaction:
-
Add the CuSO4 solution to a final concentration of 50 µM.
-
Add the freshly prepared sodium ascorbate solution to a final concentration of 2.5 mM to reduce Cu(II) to the active Cu(I) state.
-
Gently mix the components.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1 hour. For sensitive proteins, the reaction can be performed at 4°C.
-
-
Purification of the Fluorescently Labeled Protein:
-
Remove the unreacted dye, copper catalyst, and other reagents by buffer exchange into the Storage Buffer using a desalting column.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the fluorescent dye (at its specific excitation maximum).
-
Caption: Workflow for click chemistry labeling.
Conclusion
The this compound is a versatile and efficient reagent for the fluorescent labeling of biomolecules. The combination of a stable and reactive PFP ester for initial protein modification and a highly specific azide group for subsequent click chemistry provides a robust method for creating well-defined fluorescently labeled conjugates. The included PEG7 linker further enhances the properties of the final product. The protocols provided herein offer a comprehensive guide for researchers to successfully implement this labeling strategy in their work.
References
Troubleshooting & Optimization
How to prevent hydrolysis of PFP esters in aqueous solutions
Technical Support Center: PFP Ester Stability
Welcome to the technical support center for Pentafluorophenyl (PFP) ester chemistry. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the hydrolysis of PFP esters in aqueous solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is PFP ester hydrolysis and why is it a concern?
Pentafluorophenyl (PFP) esters are highly reactive molecules used to form stable amide bonds with primary amines on biomolecules like proteins and peptides. However, in aqueous solutions, water molecules can also attack the ester, leading to a competing reaction called hydrolysis. This process converts the reactive PFP ester into a non-reactive carboxylic acid and pentafluorophenol, which can significantly reduce the efficiency of your conjugation reaction by consuming the labeling reagent.
Q2: How does pH influence the stability of PFP esters in aqueous solutions?
The rate of PFP ester hydrolysis is highly dependent on the pH of the solution. The rate of hydrolysis increases as the pH becomes more alkaline.[1][2] While the reaction with amines is also more efficient at a slightly alkaline pH, a careful balance must be struck to maximize the desired conjugation while minimizing hydrolysis.
Q3: What is the optimal pH range for reactions involving PFP esters to minimize hydrolysis?
The optimal pH for reacting PFP esters with primary amines is typically between 7.2 and 8.5.[1][3] Working within this range generally provides a good compromise between efficient amine reaction and manageable hydrolysis. For particularly sensitive experiments, starting at the lower end of this range (pH 7.2-7.5) is recommended.[1]
Q4: Are there specific buffers that should be used or avoided for PFP ester reactions?
Yes, the choice of buffer is critical.
-
Recommended Buffers : Amine-free buffers such as phosphate-buffered saline (PBS), borate, carbonate/bicarbonate, or HEPES are ideal for PFP ester conjugations.
-
Buffers to Avoid : Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with your target molecule for reaction with the PFP ester, leading to significantly lower conjugation yields.
Q5: What is the correct procedure for preparing and handling PFP ester solutions?
PFP esters are moisture-sensitive. To ensure maximum reactivity, they must be handled carefully:
-
Equilibrate : Before opening, allow the vial of PFP ester to warm to room temperature to prevent moisture condensation inside the container.
-
Dissolve : PFP esters are often not directly soluble in water. First, dissolve the required amount in a dry, water-miscible organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).
-
Use Immediately : The PFP ester solution should be added to your aqueous reaction buffer immediately before starting the conjugation. Do not prepare and store stock solutions of PFP esters in aqueous buffers, as they will readily hydrolyze.
Q6: How should I properly store PFP esters to maintain their integrity?
PFP esters are sensitive to moisture. They should be stored at -20°C in a tightly sealed vial, preferably with a desiccant to prevent degradation from atmospheric moisture.
Q7: How do PFP esters compare to N-hydroxysuccinimide (NHS) esters in terms of stability in aqueous solutions?
PFP esters are generally less susceptible to spontaneous hydrolysis in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters. This superior stability often results in more efficient and reproducible conjugation reactions.
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Low or No Conjugation Yield | Hydrolyzed PFP Ester Reagent: The reagent was exposed to moisture before use. | Use a fresh vial of PFP ester. Always allow the vial to equilibrate to room temperature before opening to prevent condensation. Prepare the PFP ester solution in anhydrous DMSO or DMF immediately before use. |
| Suboptimal pH: The reaction pH is too low (e.g., < 7), reducing the nucleophilicity of the primary amines. | Ensure the reaction buffer pH is within the optimal range of 7.2-8.5. | |
| Presence of Competing Amines: The reaction buffer (e.g., Tris, glycine) or sample contains primary amines. | Use an amine-free buffer like PBS or HEPES. If necessary, perform a buffer exchange on your sample using dialysis or a desalting column before the reaction. | |
| Insufficient Reagent: The molar excess of the PFP ester is too low. | Increase the molar ratio of PFP ester to your target molecule. A 2:1 to 10:1 molar excess is a common starting point. | |
| Inconsistent Results Between Experiments | Variable Reagent Activity: Inconsistent handling of the PFP ester leads to varying degrees of hydrolysis before the reaction. | Adhere strictly to the handling protocol: equilibrate to room temperature, use anhydrous solvent, and prepare the solution immediately before use. |
| pH Fluctuation: The pH of the reaction buffer is not stable or consistent. | Prepare fresh buffer for each experiment and verify the pH before use. | |
| Precipitation of Reagent in Aqueous Buffer | Low Solubility: The PFP ester or the molecule it is attached to has poor solubility in the aqueous buffer. | PFP esters are not directly water-soluble. Ensure the final concentration of the organic co-solvent (DMSO or DMF) is sufficient to maintain solubility, typically up to 10%, without denaturing your biomolecule. |
Quantitative Data Summary
The following tables provide a summary of quantitative data regarding the stability of PFP esters.
Table 1: Comparative Stability of Acyl Electrophiles in Aqueous Solution
| Acyl Electrophile | Relative Stability (Half-life) | Reference |
| Acyl Chloride | Decomposed within 15 minutes | |
| NHS Ester | Decomposes much more slowly than acyl chloride | |
| PFP Ester | ~6-fold more stable than the NHS ester | |
| Anhydride | Surprisingly long half-life of ~140 hours |
Table 2: Effect of pH on Ester Hydrolysis Rate
| pH | Hydrolysis Rate (days⁻¹) | Fold Increase | Reference |
| 7.4 | 0.074 ± 0.003 | - | |
| 8.0 | 0.28 ± 0.005 | ~3.8x |
Experimental Protocols
Protocol 1: General Procedure for PFP Ester Conjugation to a Protein
This protocol describes a general method for labeling a protein with a PFP ester-activated molecule.
-
Prepare the Protein Solution :
-
Dissolve the protein in an amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0) at a concentration of 1-10 mg/mL.
-
If the protein sample is in a buffer containing primary amines (like Tris), perform a buffer exchange into the reaction buffer using a desalting column or dialysis.
-
-
Prepare the PFP Ester Solution :
-
Allow the vial of PFP ester to warm to room temperature before opening.
-
Immediately before use, dissolve the PFP ester in anhydrous DMSO or DMF to a concentration of 10-100 mM.
-
-
Perform the Conjugation Reaction :
-
Add the PFP ester solution to the protein solution while gently stirring. The final volume of organic solvent should not exceed 10%.
-
The molar ratio of PFP ester to protein should typically be between 2:1 and 10:1. This may require optimization.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.
-
-
Quench the Reaction (Optional) :
-
To stop the reaction, add a quenching buffer containing a primary amine (e.g., 1 M Tris, pH 8.0) to a final concentration of 20-50 mM. Incubate for 30 minutes.
-
-
Purify the Conjugate :
-
Remove unreacted PFP ester and byproducts by size-exclusion chromatography (desalting column) or dialysis.
-
Protocol 2: Assessing the Hydrolytic Stability of a PFP Ester
This protocol allows for the determination of the hydrolysis rate of a PFP ester at a specific pH.
-
Prepare Buffer Solutions : Prepare a series of amine-free buffers at the desired pH values (e.g., pH 7.4 and pH 8.0).
-
Prepare PFP Ester Stock : Dissolve the PFP ester in an anhydrous organic solvent like acetonitrile or DMSO to create a concentrated stock solution.
-
Initiate Hydrolysis : Add a small volume of the PFP ester stock solution to the buffer solution at 37°C to reach a final desired concentration. The final organic solvent concentration should be low (e.g., <5%).
-
Monitor Reaction : At various time points (e.g., 0, 1, 6, 12, 24 hours), take an aliquot of the reaction mixture.
-
Analysis : Analyze the aliquots using a suitable analytical method such as Reverse-Phase HPLC (RP-HPLC) to measure the decrease in the PFP ester peak area and the increase in the hydrolyzed carboxylic acid peak area over time.
-
Calculate Rate : Plot the concentration of the PFP ester versus time and fit the data to a first-order decay curve to determine the hydrolysis rate constant.
Visualizations
Caption: Competing reaction pathways for PFP esters in aqueous solution.
Caption: Troubleshooting workflow for low PFP ester conjugation yield.
Caption: Standard experimental workflow for PFP ester conjugation.
References
Storage and handling conditions for Azido-PEG7-PFP ester
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and use of Azido-PEG7-PFP ester.
Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle this compound?
This compound is a moisture-sensitive reagent.[1][2][3] Proper storage and handling are critical to maintain its reactivity.
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Storage: Store the vial of the reagent at -20°C in a dry environment, preferably with a desiccant.[1][2]
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Handling: Before opening, it is essential to allow the vial to equilibrate to room temperature. This prevents moisture from the air from condensing inside the vial, which can lead to hydrolysis of the PFP ester.
Q2: Can I prepare a stock solution of this compound for later use?
No, it is strongly recommended to dissolve the this compound in an appropriate anhydrous solvent, such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF), immediately before use. The pentafluorophenyl (PFP) ester moiety is susceptible to hydrolysis, which renders the reagent non-reactive. Therefore, you should only weigh out and dissolve the amount of reagent needed for your immediate experiment and discard any unused reconstituted reagent.
Q3: What buffers are compatible with this compound for conjugation reactions?
It is crucial to avoid buffers that contain primary amines, such as Tris or glycine. These buffers will compete with your target molecule for reaction with the PFP ester, significantly reducing the efficiency of your conjugation reaction.
Recommended buffers include phosphate-buffered saline (PBS), borate, or carbonate/bicarbonate buffers at a pH range of 7.2-8.5.
Q4: What are the advantages of using a PFP ester over an NHS ester?
Pentafluorophenyl (PFP) esters are generally less susceptible to spontaneous hydrolysis in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters. This increased stability can lead to more efficient and reproducible conjugation reactions.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no conjugation efficiency | Hydrolyzed Reagent: The PFP ester has been compromised by moisture. | Always allow the reagent vial to reach room temperature before opening. Use fresh, high-quality reagent and prepare the solution in anhydrous DMSO or DMF immediately before the experiment. Do not use pre-made stock solutions. |
| Presence of Primary Amines in Buffer: Buffers like Tris or glycine are competing with the target molecule. | Use an amine-free buffer such as phosphate-buffered saline (PBS) at a pH between 7.2 and 8.5. If necessary, perform a buffer exchange on your sample before the reaction. | |
| Suboptimal pH: The pH of the reaction buffer is too low, leading to protonation of the primary amines on the target molecule, making them less nucleophilic. | Ensure the reaction buffer pH is within the optimal range of 7.2-8.5 for efficient amine labeling. | |
| Inconsistent results between experiments | Improper Handling of Reagent: Inconsistent exposure to moisture or temperature fluctuations. | Strictly adhere to the recommended storage and handling protocols. Ensure the vial is tightly sealed after each use and stored with a desiccant. |
| Variability in Reagent Preparation: Differences in the time between dissolving the reagent and its use. | Prepare the this compound solution immediately before each experiment to ensure consistent reactivity. |
Experimental Protocols
General Protocol for Protein Labeling with this compound
This protocol provides a general guideline for the conjugation of this compound to a protein containing primary amines (e.g., lysine residues).
Materials:
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Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
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This compound
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Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF)
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Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
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Desalting column or dialysis equipment for purification
Procedure:
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Sample Preparation: Prepare the protein solution in an amine-free buffer at a suitable concentration. If the buffer contains primary amines, perform a buffer exchange into a compatible buffer like PBS.
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Reagent Preparation: Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF.
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Conjugation Reaction:
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Add the dissolved this compound solution to the protein solution. A common starting point is a 10- to 20-fold molar excess of the PFP ester to the protein.
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Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.
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-
Quenching: (Optional) To stop the reaction, add a quenching buffer containing a primary amine (e.g., Tris) to a final concentration that is in large excess to the PFP ester.
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Purification: Remove excess, unreacted this compound and byproducts by using a desalting column or through dialysis.
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Characterization and Storage: Characterize the labeled protein to determine the degree of labeling. Store the purified conjugate under conditions appropriate for the unlabeled protein.
Visualizations
Caption: Workflow for protein labeling with this compound.
Caption: Troubleshooting flowchart for low conjugation efficiency.
References
Technical Support Center: Side Reactions of Pentafluorophenyl (PFP) Esters with Amino Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pentafluorophenyl (PFP) esters. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you navigate and minimize side reactions during your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter when using PFP esters for amino acid coupling and bioconjugation.
Issue 1: Low Yield of the Desired Product
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Symptoms:
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The mass spectrum is dominated by the signal of the unreacted starting material.
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Low intensity or absent peaks corresponding to the expected mass of the desired product.
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Low product recovery after purification.
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Possible Causes and Solutions:
| Root Cause | Mitigation Strategy |
| Hydrolysis of PFP Ester | PFP esters are moisture-sensitive.[1] Use fresh, high-quality reagents and anhydrous solvents like DMF or DMSO to prepare the PFP ester solution immediately before use.[1] Avoid storing the reagent in solution.[1] |
| Suboptimal Reaction pH | The optimal pH for the reaction of PFP esters with primary amines is typically between 7.2 and 8.5.[2] At a lower pH, the amine is protonated and less nucleophilic, reducing the reaction rate. At a higher pH, the rate of hydrolysis of the PFP ester increases, reducing the amount of active reagent available.[3] |
| Presence of Competing Nucleophiles | Buffers containing primary amines, such as Tris or glycine, will compete with the target amino acid for the PFP ester. Use non-amine-containing buffers like phosphate-buffered saline (PBS). |
| Incomplete Dissolution of Reagents | Some PFP ester reagents are not readily soluble in aqueous buffers. Dissolve the PFP ester in a minimal amount of an organic solvent like DMSO or DMF before adding it to the reaction mixture. |
Issue 2: Presence of Unexpected Peaks in HPLC or Mass Spectrometry
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Symptoms:
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Multiple peaks in the HPLC chromatogram of the crude product.
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Mass spectrometry data showing masses that do not correspond to the starting materials or the desired product.
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Possible Causes and Solutions:
| Side Reaction | Affected Amino Acids | Mitigation Strategy |
| O-Acylation | Tyrosine (Tyr), Serine (Ser), Threonine (Thr) | The hydroxyl groups on these side chains can be acylated by the PFP ester. This can be minimized by using side-chain protecting groups during synthesis. In some cases, adjusting the stoichiometry and reaction time can also help. |
| S-Acylation | Cysteine (Cys) | The thiol group of cysteine is a strong nucleophile and will react with PFP esters. The use of a suitable protecting group for the thiol is essential during peptide synthesis. |
| N-Acylation of Side Chains | Histidine (His), Lysine (Lys) | The imidazole ring of histidine and the ε-amino group of lysine are nucleophilic and can be acylated. While acylation of lysine is often the intended reaction, acylation of histidine is a side reaction that should be prevented with a protecting group. |
| Multiple Labeling | Peptides with multiple primary amines (N-terminus and Lys residues) | A single peptide can be labeled at multiple sites, leading to a complex mixture. To achieve single labeling, control the stoichiometry by limiting the amount of the PFP ester reagent and optimize the reaction conditions. |
| Hydrolysis Product Adducts | Not specific to an amino acid | The hydrolyzed PFP reagent (e.g., pentafluorobenzoic acid) may be observed as a non-covalent adduct in the mass spectrum. Ensure proper desalting and cleanup of the sample before MS analysis. |
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of PFP esters over N-hydroxysuccinimide (NHS) esters?
A1: PFP esters offer two main advantages over NHS esters. Firstly, they are generally less susceptible to spontaneous hydrolysis in aqueous solutions, which can lead to more efficient labeling reactions. Secondly, PFP esters are highly reactive acylating agents, with kinetic studies showing a significantly higher coupling rate compared to other active esters like pentachlorophenyl (OPCP) and p-nitrophenyl (ONp) esters. This high reactivity can help minimize or eliminate undesirable side reactions by shortening the required reaction time.
Q2: Can PFP esters cause racemization of the activated amino acid?
A2: Racemization is a potential side reaction during peptide coupling, especially for sensitive amino acids like cysteine. However, the high reactivity of PFP esters leads to rapid amide bond formation, which generally minimizes the risk of racemization. For particularly sensitive applications, the addition of racemization suppressants like 1-hydroxybenzotriazole (HOBt) can be considered.
Q3: Is guanidinylation of lysine a side reaction of PFP esters?
A3: No, guanidinylation of lysine is not a side reaction of PFP esters. It is a separate chemical modification used to convert lysine residues into homoarginine. This reaction is typically carried out using reagents like O-methylisourea.
Q4: What is the optimal pH for a reaction involving PFP esters?
A4: The optimal pH is a balance between two competing factors: the reactivity of the amine and the stability of the ester. PFP esters react with primary amines at a pH range of 7-9. A commonly recommended range is pH 7.2-8.5. Below this range, the amine is increasingly protonated and less nucleophilic. Above this range, the rate of PFP ester hydrolysis increases significantly.
Q5: How should I prepare and store my PFP ester reagents?
A5: PFP esters are moisture-sensitive. They should be stored at -20°C with a desiccant. Before opening, the vial should be equilibrated to room temperature to avoid moisture condensation. It is highly recommended to dissolve the needed amount of the reagent in an anhydrous organic solvent (e.g., DMSO, DMF) immediately before use. Do not prepare stock solutions for long-term storage, as the PFP moiety will hydrolyze and become non-reactive.
Quantitative Data Summary
While precise quantitative data on the yields of side products can be highly dependent on specific reaction conditions, the following table summarizes the relative reactivity and factors influencing the primary and side reactions of PFP esters.
| Reaction | Relative Rate | Favorable Conditions | Mitigation Strategies |
| Desired Aminolysis (Amide bond formation) | Very High | pH 7.2-8.5, Anhydrous solvent, Excess of amine | Optimize stoichiometry |
| Hydrolysis | Moderate (Lower than NHS esters) | High pH (> 8.5), Presence of water | Use anhydrous solvents, Work within optimal pH range, Use reagent immediately after dissolution |
| O-Acylation (Tyr, Ser, Thr) | Low to Moderate | High concentration of PFP ester, Long reaction times | Use of side-chain protecting groups, Optimization of stoichiometry |
| S-Acylation (Cys) | High | Unprotected thiol group | Use of thiol-specific protecting groups |
| N-Acylation (His) | Moderate | Unprotected imidazole ring | Use of imidazole-specific protecting groups |
A comparative study on the aminolysis kinetics of poly(pentafluorophenyl acrylate) (poly(PFPA)) and poly(N-hydroxysuccinimide-4-vinyl benzoate) (poly(NHS4VB)) with 1-aminomethylpyrene (AMP) showed a pseudo-first-order rate constant (k') of 2.46 × 10⁻¹ s⁻¹ for poly(PFPA) and 3.49 × 10⁻³ s⁻¹ for poly(NHS4VB), highlighting the higher reactivity of the PFP ester.
Experimental Protocols
Protocol 1: General Procedure for Coupling a PFP Ester to a Primary Amine-Containing Molecule
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Preparation of the Amine Solution: Dissolve the amine-containing molecule (peptide, protein, or other biomolecule) in a non-amine-containing buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0) at a concentration of 1-10 mg/mL.
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Preparation of the PFP Ester Solution: Immediately before use, dissolve the PFP ester reagent in anhydrous DMSO or DMF to a concentration of 10-100 mM.
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Reaction: Add a 5- to 20-fold molar excess of the PFP ester solution to the amine solution while stirring. The final concentration of the organic solvent should ideally be less than 10%.
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. The optimal time may vary depending on the specific reactants.
-
Quenching (Optional): To quench any unreacted PFP ester, add a solution of an amine-containing buffer like Tris to a final concentration of 20-50 mM and incubate for another 30 minutes.
-
Purification: Remove the unreacted PFP ester and byproducts by dialysis, size-exclusion chromatography (desalting column), or HPLC.
Protocol 2: Minimizing O-Acylation of Tyrosine during Peptide Synthesis
This protocol assumes a standard solid-phase peptide synthesis (SPPS) workflow.
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Use of Protecting Groups: The most effective method to prevent O-acylation is to use a protecting group for the hydroxyl group of tyrosine (e.g., tert-butyl (tBu) or benzyl (Bzl)). This is standard practice in Fmoc- or Boc-based SPPS.
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Stoichiometry and Coupling Time: If unprotected tyrosine is used, minimize the excess of the PFP ester-activated amino acid to 1.1-1.5 equivalents. Monitor the reaction closely (e.g., using a Kaiser test) and stop it as soon as the coupling is complete to avoid prolonged exposure of the tyrosine hydroxyl group to the activated ester.
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Use of Additives: While PFP esters are highly reactive on their own, the addition of 1-hydroxybenzotriazole (HOBt) can sometimes help to suppress O-acylation by forming a less reactive HOBt active ester in situ, which can be more selective for the N-terminal amine over the hydroxyl group.
Visualizations
Caption: Main and side reaction pathways of PFP esters.
Caption: Troubleshooting workflow for PFP ester reactions.
References
Technical Support Center: Azido-PEG7-PFP Ester Conjugation
Welcome to the technical support center for the optimization of bioconjugation reactions involving Azido-PEG7-PFP ester. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on troubleshooting and frequently asked questions related to determining the optimal molar ratio of this reagent to your protein of interest.
Frequently Asked Questions (FAQs)
Q1: What is the function of this compound and what are its primary reactive targets on a protein?
This compound is a dual-function molecule designed for bioconjugation. It contains a pentafluorophenyl (PFP) ester group that reacts with primary and secondary amines on proteins to form stable amide bonds. The primary targets are the ε-amino groups of lysine residues and the α-amino group at the N-terminus of the protein. The molecule also features a terminal azide group, which is a bioorthogonal handle. This azide can be used for subsequent "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), to attach other molecules like fluorophores or drug compounds.[1][2][3] The PEG7 linker provides a hydrophilic spacer that can improve the solubility and reduce aggregation of the resulting conjugate.
Q2: What is the recommended starting molar ratio of this compound to protein?
The optimal molar ratio can vary significantly depending on the protein's characteristics (e.g., number of available lysines, steric hindrance) and the desired degree of labeling. A common starting point for optimization is to test a range of molar excess values. For many proteins, a molar excess of 2:1 to 10:1 (PFP ester to protein) is a good initial range to explore.[4] However, for some applications or less reactive proteins, a higher excess of up to 50:1 may be necessary.[5] It is crucial to perform a series of small-scale reactions with varying molar ratios to determine the optimal condition for your specific protein and application.
Q3: Which buffer conditions are optimal for the conjugation reaction?
The reaction between the PFP ester and protein amines is pH-dependent. The recommended pH range is between 7.2 and 8.5. A lower pH will result in the protonation of the amine groups, reducing their nucleophilicity and thus slowing down the reaction rate. Conversely, a pH above 8.5 can accelerate the hydrolysis of the PFP ester, which competes with the desired conjugation reaction. It is critical to use a buffer that does not contain primary amines, such as Tris or glycine, as these will compete with the protein for reaction with the PFP ester. Suitable buffers include phosphate-buffered saline (PBS), borate, or carbonate/bicarbonate buffers.
Q4: How should I prepare the this compound for the reaction?
This compound is moisture-sensitive and should be stored at -20°C with a desiccant. Before use, the vial should be equilibrated to room temperature before opening to prevent moisture condensation. The reagent is not readily soluble in aqueous buffers and should first be dissolved in a minimal amount of a dry, water-miscible organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF). This stock solution should be prepared immediately before use, as the PFP ester can hydrolyze over time, especially in the presence of trace amounts of water. Do not prepare and store stock solutions. The final concentration of the organic solvent in the reaction mixture should ideally be kept below 10% to avoid denaturation of the protein.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no conjugation efficiency | 1. Suboptimal Molar Ratio: The molar excess of the PFP ester may be too low. 2. Incorrect pH: The reaction pH may be too low, leading to protonated and unreactive amines. 3. Hydrolyzed PFP Ester: The reagent may have been exposed to moisture or stored improperly. 4. Presence of Competing Amines: The reaction buffer may contain primary amines (e.g., Tris, glycine). | 1. Increase the molar ratio of this compound to protein in increments (e.g., 5-fold, 10-fold, 20-fold excess). 2. Ensure the reaction buffer pH is between 7.2 and 8.5. 3. Use fresh, properly stored this compound and prepare the stock solution in anhydrous DMSO or DMF immediately before use. 4. Exchange the protein into an amine-free buffer like PBS before starting the reaction. |
| Protein precipitation during reaction | 1. High Concentration of Organic Solvent: The final concentration of DMSO or DMF may be too high, causing protein denaturation. 2. Change in Protein Solubility: The addition of the PEG linker may alter the protein's solubility characteristics. | 1. Keep the final concentration of the organic solvent below 10%. If a higher concentration of the PFP ester is needed, consider performing the reaction with a more concentrated protein stock. 2. If the protein is prone to aggregation, consider adding 5-10% DMSO or DMF to the protein solution to improve solubility. |
| High degree of heterogeneity in the final product (multiple PEG chains attached) | 1. High Molar Ratio: A large excess of the PFP ester can lead to the modification of multiple lysine residues. 2. Long Reaction Time: Extended reaction times can increase the likelihood of multiple conjugations. | 1. Reduce the molar ratio of this compound to protein. 2. Decrease the reaction time. Monitor the reaction progress at different time points (e.g., 30 min, 1 hr, 2 hrs) to find the optimal duration. |
| Difficulty in removing unreacted PFP ester | 1. Inadequate Purification Method: The chosen method may not be suitable for the size difference between the protein and the small molecule reagent. | 1. Use a desalting column (size exclusion chromatography) or dialysis to efficiently remove the unreacted this compound. For smaller sample volumes, spin desalting columns are very effective. |
Experimental Protocols
Protocol 1: Optimizing the Molar Ratio of this compound to Protein
This protocol outlines a general procedure for determining the optimal molar ratio for your specific protein.
Materials:
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Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction tubes
-
Analytical tools for characterization (e.g., SDS-PAGE, HPLC, LC-MS)
Procedure:
-
Prepare the Protein Solution:
-
Dissolve or buffer-exchange your protein into an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.4).
-
Adjust the protein concentration to 1-5 mg/mL.
-
-
Prepare the this compound Stock Solution:
-
Equilibrate the vial of this compound to room temperature before opening.
-
Immediately before use, dissolve the required amount in anhydrous DMSO or DMF to create a 10-100 mM stock solution.
-
-
Set Up Test Reactions:
-
Set up a series of reactions with varying molar ratios of PFP ester to protein. A good starting range is 2:1, 5:1, 10:1, and 20:1.
-
For each reaction, add the calculated volume of the this compound stock solution to the protein solution while gently vortexing. Ensure the final DMSO/DMF concentration is below 10%.
-
-
Incubation:
-
Incubate the reactions at room temperature for 1-4 hours or at 4°C overnight for sensitive proteins.
-
-
Quenching (Optional):
-
If you need to stop the reaction, you can add a small amount of a primary amine-containing buffer, such as Tris, to a final concentration of 20-50 mM.
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-
Purification:
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Remove unreacted this compound and byproducts using a desalting column or dialysis.
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-
Characterization:
-
Analyze the products from each molar ratio experiment using SDS-PAGE to observe the shift in molecular weight corresponding to the attached PEG chains.
-
For more detailed analysis of the degree of labeling and product distribution, use techniques like HPLC or LC-MS.
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Data Presentation: Molar Ratio Optimization
| Molar Ratio (Ester:Protein) | Reaction Time (hr) | Reaction Temp. (°C) | Observed Degree of Labeling (Example) | Notes |
| 2:1 | 2 | 25 | 0.5 - 1.0 | Primarily mono-conjugated product observed. |
| 5:1 | 2 | 25 | 1.0 - 1.5 | Increased yield of mono-conjugated product. |
| 10:1 | 2 | 25 | 1.5 - 2.5 | Appearance of di- and tri-conjugated species. |
| 20:1 | 2 | 25 | > 2.5 | Significant heterogeneity, multiple PEG chains per protein. |
Visualizations
References
Technical Support Center: PEGylation of Sensitive Proteins and Peptides
Welcome to our technical support center for protein and peptide PEGylation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the PEGylation process.
Troubleshooting Guide
Sensitive proteins and peptides are prone to various issues during PEGylation, which can impact their stability, bioactivity, and therapeutic efficacy. This guide addresses common problems, their potential causes, and recommended solutions.
Common Issues and Corrective Actions
| Issue | Potential Causes | Recommended Solutions | Expected Outcome |
| Low PEGylation Efficiency | - Suboptimal reaction pH affecting reactive group availability.- Low molar ratio of PEG reagent to protein/peptide.- Inactive PEG reagent due to improper storage or hydrolysis.- Steric hindrance at the target conjugation site. | - Optimize reaction pH. For amine-reactive PEGs, a pH of 7-9 is often optimal. For thiol-reactive PEGs, a pH of 6.5-7.5 is typically used.[1]- Increase the molar excess of the PEG reagent (e.g., 5 to 20-fold molar excess).[2]- Use fresh, high-quality PEG reagents and store them under recommended conditions (e.g., desiccated at low temperature).- Consider using a longer, more flexible PEG linker or a different PEGylation chemistry to overcome steric hindrance. | Increased yield of PEGylated product. |
| Protein/Peptide Aggregation | - Protein instability under reaction conditions (pH, temperature).- Disulfide bond scrambling or formation.[1]- Hydrophobic interactions between partially unfolded protein intermediates. | - Perform PEGylation at a lower temperature (e.g., 4°C).- Optimize the buffer composition, including pH and ionic strength, to maintain protein stability.- For thiol-specific PEGylation, consider performing the reaction in an oxygen-free environment to prevent disulfide bond formation.[1]- PEGylation itself can sometimes reduce aggregation by shielding hydrophobic surfaces.[3] | Reduced levels of soluble and insoluble aggregates, preserving the monomeric state of the protein/peptide. |
| Loss of Biological Activity | - PEGylation at or near the active site or a receptor-binding site.- Conformational changes induced by PEG attachment.- Steric hindrance from the PEG chain interfering with substrate or receptor binding. | - Employ site-specific PEGylation strategies to target residues away from functional sites.- Use a smaller PEG molecule or a branched PEG to reduce steric hindrance near the active site.- Protect the active site with a reversible inhibitor during the PEGylation reaction.- Characterize the PEGylation sites to correlate with activity loss. | Retention of a higher percentage of the initial biological activity (ideally >70%). |
| Product Heterogeneity | - Multiple potential PEGylation sites on the protein/peptide (e.g., multiple lysine residues).- Polydispersity of the PEG reagent itself.- Formation of di- or multi-PEGylated species. | - Utilize site-specific PEGylation methods (e.g., N-terminal, cysteine-specific, or enzymatic PEGylation).- Use monodisperse PEG reagents if possible.- Optimize the PEG-to-protein molar ratio and reaction time to favor mono-PEGylation.- Purify the desired PEGylated species using chromatography techniques like ion-exchange or size-exclusion chromatography. | A more homogeneous product with a defined number of PEG chains at specific locations. |
Experimental Protocols
General N-Terminal Amine-Reactive PEGylation Protocol
This protocol is a starting point and should be optimized for your specific protein or peptide.
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Protein Preparation:
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Dissolve the protein in a suitable buffer at a concentration of 1-10 mg/mL. The buffer should be free of primary amines (e.g., Tris). A phosphate or borate buffer at pH 7.5-8.5 is a good starting point.
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Ensure the protein solution is clear and free of aggregates by centrifugation or filtration.
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-
PEG Reagent Preparation:
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Dissolve the amine-reactive PEG reagent (e.g., mPEG-NHS ester) in a compatible, anhydrous solvent (e.g., DMSO or DMF) immediately before use.
-
-
PEGylation Reaction:
-
Add the dissolved PEG reagent to the protein solution at a specific molar ratio (e.g., 10:1 PEG:protein).
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Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) for a specified time (e.g., 1-4 hours) with gentle stirring.
-
-
Reaction Quenching:
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Stop the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to consume the excess reactive PEG.
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-
Purification:
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Remove unreacted PEG and purify the PEGylated protein using techniques such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
-
-
Analysis and Characterization:
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Analyze the reaction mixture and purified product using SDS-PAGE, which will show a shift in molecular weight for the PEGylated species. Note that band broadening or smearing can occur with PEGylated proteins in SDS-PAGE.
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Characterize the extent of PEGylation and identify PEGylation sites using mass spectrometry (ESI-MS or MALDI-TOF MS).
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Assess the biological activity of the purified PEGylated protein using a relevant functional assay.
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Visualization of Workflows and Concepts
Caption: General experimental workflow for protein PEGylation.
Caption: Troubleshooting decision tree for PEGylation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to optimize my PEGylation reaction?
A1: The most critical parameters to optimize initially are the reaction pH and the molar ratio of the PEG reagent to your protein or peptide. The pH affects the reactivity of the target amino acid side chains, while the molar ratio influences the extent of PEGylation.
Q2: How can I PEGylate my protein at a specific site?
A2: Site-specific PEGylation can be achieved through several strategies. N-terminal PEGylation can often be favored by performing the reaction at a lower pH (around 7 or below) where the N-terminal alpha-amino group is more reactive than the epsilon-amino groups of lysine residues. Thiol-specific PEGylation using PEG-maleimide or PEG-vinylsulfone reagents targets cysteine residues, which are often less abundant than lysines. If your protein does not have a free cysteine, one can be introduced via site-directed mutagenesis. Enzymatic methods also offer high specificity.
Q3: My PEGylated protein appears as a smear on an SDS-PAGE gel. Is this normal?
A3: Yes, this is a common observation. The PEG chain can interfere with SDS binding and lead to anomalous migration, resulting in broad or smeared bands on the gel. While SDS-PAGE is useful for confirming the attachment of PEG (due to the molecular weight shift), it is not ideal for assessing purity or heterogeneity. Techniques like size-exclusion chromatography (SEC) and native PAGE can provide better resolution for PEGylated products.
Q4: How does the size and structure of the PEG molecule affect the final conjugate?
A4: The molecular weight and structure (linear vs. branched) of the PEG chain significantly impact the properties of the conjugate. Larger PEGs generally lead to a longer circulation half-life but may also cause a greater reduction in biological activity due to increased steric hindrance. Branched PEGs can offer a greater hydrodynamic radius for a given molecular weight, which can be advantageous for shielding the protein from proteases and the immune system.
Q5: What are the best methods to characterize my PEGylated protein?
A5: A combination of analytical techniques is recommended for comprehensive characterization. Mass spectrometry (ESI-MS or MALDI-TOF MS) is essential for confirming the mass of the conjugate and determining the degree of PEGylation. Peptide mapping after proteolytic digestion can be used to identify the specific sites of PEG attachment. Chromatographic methods like SEC and IEX are crucial for assessing purity and separating different PEGylated species. Finally, a relevant bioassay is necessary to determine the impact of PEGylation on the protein's function.
Q6: Can PEGylation cause an immune response?
A6: While PEG is generally considered to have low immunogenicity, there have been reports of anti-PEG antibodies in some individuals. This can potentially affect the efficacy and safety of PEGylated therapeutics. It is an important consideration in the development of PEGylated drugs for clinical use.
References
Technical Support Center: Minimizing Protein Aggregation During Labeling with PEG Reagents
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize protein aggregation during labeling with polyethylene glycol (PEG) reagents.
Frequently Asked Questions (FAQs)
Q1: What is protein aggregation and why does it often occur during PEGylation?
A1: Protein aggregation is a process where individual protein molecules self-associate to form larger, often non-functional and insoluble complexes.[1] During PEGylation, this can be triggered by several factors:
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Changes in Surface Properties: The addition of PEG molecules can alter a protein's net charge, isoelectric point (pI), and surface hydrophobicity, leading to reduced solubility and an increased tendency to aggregate.[2]
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Suboptimal Reaction Conditions: Factors like pH, temperature, and buffer composition can impact protein stability.[3] If the pH of the reaction buffer is too close to the protein's pI, its solubility will be at a minimum, increasing aggregation risk.[1]
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High Concentrations: High concentrations of either the protein or the PEG reagent increase the proximity of molecules, promoting intermolecular interactions that can lead to aggregation.[3]
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Intermolecular Cross-linking: If the PEG reagent is bifunctional or contains impurities, it can link multiple protein molecules together, directly causing aggregation.
-
Conformational Changes: The PEGylation process itself can sometimes induce slight conformational changes in the protein, exposing hydrophobic regions that prefer to interact with each other rather than the aqueous solvent, leading to aggregation.
Q2: What are the most critical factors to control to prevent aggregation during PEGylation?
A2: The most critical factors are the reaction conditions and reagent stoichiometry. Key parameters to optimize include:
-
pH: Maintain a buffer pH that ensures protein stability and solubility, typically avoiding the protein's isoelectric point (pI). For amine-reactive PEGs (like NHS esters), a pH of 7.0-8.5 is common for efficient labeling.
-
PEG-to-Protein Molar Ratio: Using an excessive molar ratio of the PEG reagent is a common cause of over-labeling, which can significantly alter the protein's surface properties and lead to aggregation. It is crucial to optimize this ratio to achieve the desired degree of labeling without compromising solubility.
-
Protein Concentration: Whenever possible, perform the labeling reaction at a lower protein concentration to reduce the chances of intermolecular interactions.
-
Temperature: Lowering the reaction temperature (e.g., to 4°C) can slow down the reaction rate and the kinetics of protein unfolding and aggregation, giving more control over the process.
-
Reagent Quality and Handling: Use high-quality, fresh PEG reagents. Moisture-sensitive reagents like NHS esters should be equilibrated to room temperature before opening and dissolved immediately before use to prevent hydrolysis, which reduces reactivity.
Q3: How can I detect and quantify protein aggregation after a labeling reaction?
A3: Several analytical techniques can be used to detect and quantify protein aggregates, each with its own strengths:
-
Size Exclusion Chromatography (SEC): SEC is a powerful method for separating and quantifying soluble aggregates. Aggregates, being larger, will elute earlier from the column than the desired monomeric PEGylated protein.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is very sensitive to the presence of larger aggregates.
-
SDS-PAGE (non-reducing): Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis under non-reducing conditions can reveal high-molecular-weight bands corresponding to covalently cross-linked protein aggregates.
-
Visual Inspection: The most straightforward, albeit qualitative, method is to visually check for turbidity or visible precipitates in the solution.
Troubleshooting Guide
Problem: I see visible precipitation immediately after adding the PEG reagent.
| Possible Cause | Solution |
| Localized High Reagent Concentration | Add the dissolved PEG reagent to the protein solution slowly and with gentle, continuous mixing. Avoid adding the reagent as a solid powder directly to the protein solution. |
| Unsuitable Buffer Conditions | Ensure the buffer pH is optimal for your protein's stability (generally at least 1 pH unit away from its pI). Verify that the buffer does not contain competing nucleophiles (e.g., Tris or glycine for NHS-ester reactions). |
| Solvent Shock | If the PEG reagent is dissolved in an organic solvent (like DMSO or DMF), ensure the final volume of the organic solvent in the reaction mixture does not exceed 10%. A higher percentage can denature the protein. |
Problem: My SEC profile shows a large, early-eluting peak, indicating high molecular weight aggregates.
| Possible Cause | Solution |
| Over-labeling | Reduce the molar excess of the PEG reagent. Perform a titration experiment with varying PEG-to-protein ratios to find the optimal balance between labeling efficiency and aggregation. A 20-fold molar excess is a common starting point for antibodies. |
| Intermolecular Cross-linking | If using a bifunctional PEG, this may be unavoidable. Consider switching to a monofunctional PEG reagent. If using a thiol-reactive PEG, ensure that any non-target cysteine residues are protected. |
| Suboptimal Reaction Kinetics | Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration. This slows down the reaction and can favor intramolecular modification over intermolecular cross-linking. |
| High Protein Concentration | Decrease the protein concentration during the labeling reaction to minimize protein-protein interactions. |
Problem: The PEGylated protein is soluble, but it has lost its biological activity.
| Possible Cause | Solution |
| PEGylation at or near the Active Site | If the PEGylation is random (e.g., targeting lysines), the PEG molecule may sterically hinder the protein's active site or binding interface. Consider using site-specific PEGylation strategies or protecting the active site with a ligand during the reaction. |
| Conformational Changes | The attachment of PEG can sometimes induce subtle structural changes that affect activity. Try using a different PEG linker chemistry, a different size of PEG, or labeling at a different site. |
| Presence of Soluble, Non-functional Aggregates | The loss of activity may be due to the presence of small, soluble oligomers that are not easily detected. Use a combination of SEC and DLS to characterize the sample thoroughly. |
Data & Reaction Parameters
Table 1: Recommended Reaction Conditions for Common PEG Chemistries
| PEG Chemistry | Target Residue | Optimal pH Range | Recommended Temp. | Typical Molar Excess (PEG:Protein) | Notes |
| NHS Ester | Primary Amines (Lysine, N-terminus) | 7.0 - 8.5 | 4°C - RT | 5:1 to 50:1 | Reaction is faster at higher pH but so is hydrolysis of the NHS ester. Avoid amine-containing buffers like Tris. |
| Maleimide | Thiols (Cysteine) | 6.5 - 7.5 | 4°C - RT | 5:1 to 20:1 | Requires a free thiol. Buffer should be free of reducing agents like DTT during the reaction. |
| Aldehyde | Primary Amines (N-terminus) | ~7.0 (can be lower) | RT | 10:1 to 100:1 | Reaction is followed by a reduction step (e.g., with sodium cyanoborohydride) to form a stable bond. Can be selective for the N-terminus at lower pH. |
| Vinyl Sulfone | Thiols (Cysteine) | 7.5 - 8.5 | RT | 10:1 to 50:1 | Slower reaction than maleimide but forms a very stable thioether bond. |
Table 2: Common Excipients and Additives to Reduce Aggregation
| Additive | Typical Concentration | Mechanism of Action |
| Sugars (Sucrose, Trehalose) | 5 - 10% (w/v) | Act as protein stabilizers through preferential exclusion, strengthening the protein's hydration shell. |
| Polyols (Glycerol, Sorbitol) | 5 - 20% (v/v) | Stabilize proteins by interacting with exposed amide backbones and preventing unfolding. |
| Amino Acids (Arginine, Glycine) | 50 - 100 mM | Suppress non-specific protein-protein interactions and can shield hydrophobic regions. |
| Non-ionic Surfactants (Polysorbate 20/80) | 0.01 - 0.1% (v/v) | Reduce surface tension and prevent surface-induced aggregation by competitively binding to interfaces or shielding hydrophobic patches on the protein. |
Experimental Protocols & Visual Guides
Protocol 1: General Workflow for NHS-Ester PEGylation
-
Protein Preparation:
-
Dialyze or buffer exchange the protein into an amine-free buffer (e.g., PBS, HEPES) at the desired pH (typically 7.2-8.0).
-
Adjust the protein concentration to the desired level (e.g., 1-10 mg/mL).
-
-
PEG Reagent Preparation:
-
Equilibrate the vial of PEG-NHS ester to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the PEG-NHS ester in a dry, water-miscible solvent like DMSO or DMF to create a concentrated stock solution (e.g., 10 mM). Do not store the stock solution.
-
-
Labeling Reaction:
-
Calculate the required volume of the PEG stock solution to achieve the desired molar excess.
-
Add the calculated volume of the PEG solution to the protein solution while gently stirring.
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.
-
-
Quenching and Purification:
-
(Optional) Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of ~50 mM.
-
Remove unreacted PEG reagent and byproducts via size exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).
-
-
Analysis and Storage:
-
Analyze the PEGylated product for degree of labeling, purity, and aggregation using SDS-PAGE, SEC-HPLC, and/or DLS.
-
Store the purified PEGylated protein under conditions appropriate for the native protein, often at -80°C with a cryoprotectant like glycerol.
-
Protocol 2: Analysis of Aggregates by Size Exclusion Chromatography (SEC)
-
System Setup:
-
Use an HPLC or UHPLC system, preferably with a bio-inert flow path to minimize non-specific binding.
-
Select an SEC column with a pore size appropriate for the expected size of your protein and its aggregates (e.g., 150-500 Å). For monoclonal antibodies (~150 kDa), a 300 Å pore size is common.
-
-
Mobile Phase Preparation:
-
Prepare an aqueous mobile phase, typically a phosphate buffer (50-200 mM) containing salt (e.g., 150 mM NaCl) at a pH between 6.0 and 7.2. The salt is crucial to minimize ionic interactions between the protein and the stationary phase.
-
-
Sample Preparation:
-
Filter the PEGylated protein sample through a low-protein-binding 0.22 µm filter.
-
Dilute the sample in the mobile phase to an appropriate concentration for detection.
-
-
Chromatographic Run:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample and run an isocratic elution.
-
Monitor the eluate using a UV detector, typically at 280 nm for proteins.
-
-
Data Analysis:
-
Identify the peaks in the chromatogram. Aggregates will elute first (lower retention time), followed by the monomer, and then any fragments.
-
Integrate the peak areas to calculate the relative percentage of aggregate, monomer, and other species.
-
References
Validation & Comparative
A Head-to-Head Comparison of Amine-Reactive Labeling Reagents for Mass Spectrometry-Based Proteomics: Azido-PEG7-PFP Ester vs. Alternatives
For researchers, scientists, and drug development professionals engaged in the intricate world of proteomics, the choice of labeling reagent is a pivotal decision that profoundly influences experimental outcomes. The covalent modification of proteins with chemical tags is a cornerstone of many mass spectrometry (MS)-based analytical workflows, enabling protein identification, quantification, and the study of protein-protein interactions. This guide provides an objective comparison of Azido-PEG7-PFP ester, a heterobifunctional labeling reagent, with its common alternatives, supported by experimental data and detailed protocols.
This compound is a molecule designed for two-step protein modification. It features a pentafluorophenyl (PFP) ester at one end, which reacts with primary amines (the N-terminus and the side chain of lysine residues) on proteins.[1] The other end contains an azide group, a bioorthogonal handle that can be specifically and efficiently coupled to an alkyne-containing molecule via "click chemistry."[2] This two-step approach allows for the introduction of a wide range of functionalities, such as reporter tags for imaging or affinity handles for enrichment, after the initial protein labeling.
Performance Comparison of Amine-Reactive Esters: PFP vs. NHS
The most direct competitors to PFP esters for amine labeling are N-hydroxysuccinimide (NHS) esters. Both are widely used to create stable amide bonds with proteins.[3] The key differentiator lies in their stability in aqueous solutions. PFP esters are significantly less susceptible to hydrolysis than NHS esters, particularly at the slightly basic pH required for efficient amine labeling.[4][5] This increased stability can lead to more efficient and reproducible labeling reactions, as more of the reagent is available to react with the protein rather than being consumed by reaction with water.
| Feature | This compound | Azido-PEGn-NHS Ester |
| Reactive Group | Pentafluorophenyl (PFP) Ester | N-hydroxysuccinimide (NHS) Ester |
| Target Residues | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) |
| Hydrolytic Stability | Higher | Lower |
| Optimal Reaction pH | 7.2 - 8.5 | 7.2 - 8.5 |
| Reaction Efficiency | Generally higher due to lower hydrolysis rate | Can be variable and reduced by hydrolysis |
| Byproducts | Pentafluorophenol | N-hydroxysuccinimide |
| Bioorthogonal Handle | Azide | Azide |
Quantitative Proteomics Strategies: A Broader Perspective
While this compound is a tool for introducing a functional handle, it is often used in the broader context of quantitative proteomics. It is important to understand how this labeling strategy compares to established methods for quantifying protein abundance across different samples.
| Strategy | Principle | Multiplexing Capacity | Quantification Level | Key Advantages | Key Limitations |
| Chemical Labeling (e.g., with this compound) | Proteins are labeled with a tag that can be further modified for detection or enrichment. Quantification relies on subsequent steps. | Dependent on the downstream application. | Can be used for relative or absolute quantification depending on the workflow. | Versatility in introducing different functionalities via click chemistry. | Quantification is not inherent to the initial labeling step. |
| Isobaric Tagging (e.g., TMT, iTRAQ) | Peptides are labeled with tags that are identical in mass but yield different reporter ions upon fragmentation in the mass spectrometer. | High (e.g., up to 18-plex with TMTpro). | MS/MS (Reporter Ions) | High multiplexing allows for the comparison of many samples in a single run. | Can suffer from ratio compression, underestimating large changes in protein abundance. |
| Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) | Cells are metabolically labeled by growing them in media containing "light" or "heavy" isotopically labeled amino acids. | Typically 2-plex or 3-plex. | MS1 (Precursor Ions) | High accuracy and precision as samples are mixed early in the workflow. | Limited to cell culture experiments; can be expensive. |
| Label-Free Quantification | Protein abundance is inferred from the signal intensity or spectral counts of unlabeled peptides. | Unlimited. | MS1 (Precursor Ions) or MS/MS (Spectral Counts) | No need for labeling reagents; simpler sample preparation. | Requires highly reproducible chromatography; can have more missing values. |
Experimental Protocols
Protocol 1: Protein Labeling with this compound
This protocol provides a general procedure for labeling a protein with this compound. Optimization may be required for specific proteins.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.0-8.5
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in the reaction buffer.
-
Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration 10-20 times higher than the desired final reaction concentration.
-
Labeling Reaction: Add the this compound stock solution to the protein solution. A molar excess of the PFP ester to the protein (e.g., 10- to 50-fold) is typically used. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. This will consume any unreacted PFP ester. Incubate for 15-30 minutes.
-
Purification: Remove excess, unreacted labeling reagent and byproducts by size-exclusion chromatography (desalting column) or dialysis against a suitable storage buffer.
-
Characterization: Determine the degree of labeling (DOL) by mass spectrometry.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"
This protocol describes the "clicking" of an alkyne-containing reporter molecule to the azide-labeled protein.
Materials:
-
Azide-labeled protein
-
Alkyne-containing reporter molecule (e.g., fluorescent dye, biotin)
-
Copper(II) sulfate (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., THPTA)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Reagents: Prepare stock solutions of CuSO4, sodium ascorbate, and the THPTA ligand in water. Prepare a stock solution of the alkyne-reporter molecule in DMSO or DMF.
-
Reaction Setup: In a microcentrifuge tube, combine the azide-labeled protein, the alkyne-reporter molecule, the THPTA ligand, and CuSO4.
-
Initiate Reaction: Add the sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the catalytic Cu(I) species.
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light if the reporter is light-sensitive.
-
Purification: Purify the clicked protein conjugate using a desalting column or dialysis to remove excess reagents.
Visualizing Workflows and Pathways
Protein Labeling and Click Chemistry Workflow
Caption: Experimental workflow for protein analysis using this compound.
Logical Relationship of Reagent Choice
Caption: Decision logic for choosing between PFP and NHS ester reagents.
References
A Head-to-Head Comparison: Azido-PEG7-PFP Ester vs. Azido-PEG7-NHS Ester in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision that dictates the efficiency, stability, and ultimate performance of a bioconjugate. Among the diverse toolkit of crosslinkers, those featuring a polyethylene glycol (PEG) spacer, an azide handle for click chemistry, and an amine-reactive ester are invaluable for constructing complex architectures like antibody-drug conjugates (ADCs). This guide provides an in-depth, objective comparison of two prominent amine-reactive linkers: Azido-PEG7-Pentafluorophenyl (PFP) ester and Azido-PEG7-N-hydroxysuccinimidyl (NHS) ester.
This comparison will delve into their chemical properties, reaction efficiencies, and stability, supported by experimental data. Detailed protocols for their use in bioconjugation are also provided to enable researchers to make an informed decision for their specific application.
At a Glance: Key Differences and Performance Metrics
The primary distinction between PFP and NHS esters lies in the reactivity and hydrolytic stability of the active ester group. PFP esters are generally less susceptible to spontaneous hydrolysis in aqueous environments compared to NHS esters, which can translate to higher reaction efficiencies.[1][2]
| Feature | Azido-PEG7-PFP Ester | Azido-PEG7-NHS Ester |
| Reactive Group | Pentafluorophenyl Ester | N-hydroxysuccinimidyl Ester |
| Target Functionality | Primary and secondary amines | Primarily primary amines |
| Key Advantage | Higher resistance to hydrolysis, potentially leading to higher conjugation yields.[2][3] | Well-established chemistry with extensive literature. |
| Optimal pH for Conjugation | Typically 7.2 - 9.0[2] | Typically 7.2 - 8.5 |
| Byproduct of Conjugation | Pentafluorophenol (PFP-OH) | N-hydroxysuccinimide (NHS) |
| Hydrolytic Stability | More stable, especially at physiological and slightly basic pH. | Prone to hydrolysis, with a half-life that decreases significantly as pH increases. |
Quantitative Performance Comparison
The following table summarizes the results from this study, demonstrating the superior performance of the PFP ester in achieving a higher degree of labeling (DOL) and a more selective conjugation to the light chain of the antibody.
| Parameter | PFP Ester Conjugate | NHS Ester Conjugate |
| Degree of Labeling (DOL) | 1.7 | 1.7 (matched for comparison) |
| Light Chain : Heavy Chain Ratio | 1.7 | 0.1 |
| Observed Aggregation | Reduced | Significant |
| In Vitro and In Vivo Brightness | Improved | Lower |
Data extrapolated from a study on a near-infrared fluorophore conjugated to Panitumumab. The study highlights that the PFP ester, not the specific labeling conditions, was responsible for the enhanced light-chain selectivity.
Chemical Reactivity and Stability: A Deeper Dive
The enhanced stability of PFP esters stems from the electron-withdrawing nature of the five fluorine atoms on the phenyl ring, which makes the ester less susceptible to nucleophilic attack by water (hydrolysis). In contrast, the NHS ester is more readily hydrolyzed, especially at the optimal pH for amine coupling (pH 8.0-8.5), where its half-life can be in the order of minutes. This competing hydrolysis reaction can significantly reduce the amount of active ester available for conjugation, leading to lower yields.
The workflow for a typical bioconjugation reaction using these linkers is illustrated below.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for protein labeling with this compound and Azido-PEG7-NHS ester.
Protocol 1: Protein Labeling with this compound
This protocol is a general guideline and may require optimization for specific proteins and applications.
Materials:
-
Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0).
-
This compound.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting column or dialysis cassette for purification.
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer. Ensure the buffer does not contain primary amines like Tris or glycine.
-
PFP Ester Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10-20 mM.
-
Labeling Reaction: Add a 5-20 fold molar excess of the PFP ester stock solution to the protein solution. The optimal molar ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. Gentle mixing during incubation is recommended.
-
Quenching: (Optional) To quench any unreacted PFP ester, add the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.
-
Purification: Remove excess reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.
-
Characterization: Determine the degree of labeling (DOL) by methods such as UV-Vis spectroscopy (if the tag has a chromophore), mass spectrometry, or HPLC.
Protocol 2: Protein Labeling with Azido-PEG7-NHS Ester
This protocol is a general guideline and may require optimization.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.3-8.5).
-
Azido-PEG7-NHS ester.
-
Anhydrous DMF or DMSO.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting column or dialysis cassette for purification.
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in a suitable amine-free buffer at a pH of 8.3-8.5.
-
NHS Ester Stock Solution: Immediately before use, dissolve the Azido-PEG7-NHS ester in anhydrous DMF or DMSO to a concentration of 10-20 mM.
-
Labeling Reaction: Add a 10-20 fold molar excess of the NHS ester stock solution to the protein solution.
-
Incubation: Incubate the reaction for 1 hour at room temperature.
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction and incubate for an additional 15-30 minutes.
-
Purification: Purify the conjugate using a desalting column or dialysis to remove unreacted NHS ester and byproducts.
-
Characterization: Determine the DOL using appropriate analytical techniques.
Application in Targeted Drug Delivery: Antibody-Drug Conjugates
The Azido-PEG7 moiety in these linkers is particularly valuable for the construction of ADCs via "click chemistry." The azide group allows for the highly specific and efficient attachment of a drug payload that has been functionalized with an alkyne group. The PEG7 spacer enhances the solubility and pharmacokinetic properties of the resulting ADC.
The general mechanism of action for an ADC constructed using these linkers involves several key steps, from binding to the target cell to the ultimate release of the cytotoxic payload.
Conclusion
Both this compound and Azido-PEG7-NHS ester are powerful reagents for bioconjugation, enabling the introduction of an azide functionality for subsequent click chemistry. However, the available evidence suggests that This compound offers significant advantages in terms of hydrolytic stability, which can lead to higher reaction efficiencies and a greater degree of control over the conjugation process. For applications where high efficiency, reproducibility, and minimal side reactions are paramount, such as in the development of therapeutic ADCs, the PFP ester is likely the superior choice. For more routine labeling applications where a degree of variability is acceptable, the well-established NHS ester chemistry remains a viable option. Researchers should carefully consider the specific requirements of their project to select the most appropriate linker.
References
Advantages of PFP esters for bioconjugation over other active esters
In the realm of bioconjugation, the covalent linkage of molecules to proteins, peptides, and other biomolecules is a fundamental technique for developing therapeutics, diagnostics, and research tools. For researchers, scientists, and drug development professionals, the choice of reactive chemistry is critical to the success of these conjugations. While N-hydroxysuccinimide (NHS) esters have long been the go-to choice for modifying primary amines, pentafluorophenyl (PFP) esters are emerging as a superior alternative, offering significant advantages in terms of stability, efficiency, and the overall performance of the resulting bioconjugate.
This guide provides an objective comparison of PFP esters with other active esters, particularly NHS esters, supported by experimental data. It will delve into the quantitative performance differences, provide detailed experimental protocols, and visualize the chemical workflows to aid in the selection of the most appropriate reagent for your bioconjugation needs.
Key Advantages of PFP Esters
Pentafluorophenyl esters offer several distinct advantages over other active esters, most notably their enhanced stability in aqueous environments and, in many cases, their increased reactivity towards primary amines. This combination leads to more efficient and reproducible bioconjugation reactions.
One of the primary drawbacks of NHS esters is their susceptibility to hydrolysis in aqueous solutions.[1][2] This competing reaction reduces the amount of active ester available for conjugation, often necessitating the use of a larger excess of the labeling reagent.[1] PFP esters, in contrast, exhibit a significantly lower rate of spontaneous hydrolysis, which translates to more efficient reactions and better reproducibility.[1][3]
Furthermore, the byproduct of the PFP ester reaction, pentafluorophenol (PFP-OH), is less nucleophilic than N-hydroxysuccinimide (NHS). This means that PFP-OH is less likely to interfere with the desired conjugation reaction.
Recent studies have also highlighted that the choice of active ester can influence the properties of the final bioconjugate. For instance, in the context of antibody-fluorophore conjugates (AFCs), the use of PFP esters resulted in preparations with reduced aggregation and improved brightness compared to their NHS-labeled counterparts. This was attributed to a preferential labeling of the antibody's light chain.
Quantitative Performance Comparison
The efficiency of a bioconjugation reaction is a critical parameter. The following tables summarize available quantitative data comparing the performance of PFP and NHS esters.
Table 1: Comparative Reactivity of Active Esters
| Active Ester | Analyte | Pseudo-First-Order Rate Constant (s⁻¹) | Relative Coupling Speed |
| Poly(pentafluorophenyl acrylate) (PFP) | 1-aminomethylpyrene | 2.46 x 10⁻¹ | ~70x faster than NHS-ester polymer |
| Poly(N-hydroxysuccinimide-4-vinyl benzoate) (NHS) | 1-aminomethylpyrene | 3.49 x 10⁻³ | - |
| PFP ester (OPFP) | Amine | - | 111 |
| Pentachlorophenyl ester (OPCP) | Amine | - | 3.4 |
| Nitrophenyl ester (ONp) | Amine | - | 1 |
Data compiled from a study on active ester polymer brush platforms and a separate study on relative coupling speeds.
Table 2: Hydrolytic Stability of NHS Esters in Aqueous Solution
| pH | Temperature (°C) | Half-life |
| 7.0 | Ambient | ~1 hour |
| 8.0 | Ambient | minutes |
| 8.5 | Room Temperature | ~180 minutes (for a specific porphyrin-NHS ester) |
| 9.0 | Room Temperature | ~125 minutes (for a specific porphyrin-NHS ester) |
Experimental Protocols
Detailed and reproducible protocols are essential for successful bioconjugation. Below are representative protocols for protein labeling using PFP esters and NHS esters.
Protocol 1: Protein Labeling with a PFP Ester
This protocol describes a general procedure for conjugating a PFP ester-activated molecule to a protein.
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer)
-
PFP ester dissolved in an anhydrous organic solvent (e.g., DMSO or DMF)
-
Amine-free reaction buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-8.5)
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the Protein Solution: Ensure the protein is in an amine-free buffer such as PBS. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange using a desalting column or dialysis.
-
Prepare the PFP Ester Solution: Immediately before use, dissolve the PFP ester in a small amount of anhydrous DMSO or DMF.
-
Conjugation Reaction:
-
Slowly add a 5- to 15-fold molar excess of the dissolved PFP ester to the protein solution while gently stirring or vortexing. The optimal molar ratio may need to be determined empirically.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.
-
-
Quench the Reaction (Optional): To stop the reaction, add a quenching reagent containing a primary amine, such as Tris-HCl, to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove the unreacted PFP ester and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate storage buffer.
-
Characterization: Determine the degree of labeling (DOL) using UV-Vis spectrophotometry or mass spectrometry.
Protocol 2: Protein Labeling with an NHS Ester
This protocol outlines a general procedure for conjugating an NHS ester-activated molecule to a protein.
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer)
-
NHS ester dissolved in an anhydrous organic solvent (e.g., DMSO or DMF)
-
Amine-free reaction buffer (e.g., 0.1 M phosphate buffer, pH 7.2-8.5)
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the Protein Solution: As with PFP esters, ensure the protein is in an amine-free buffer.
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMSO or DMF.
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved NHS ester to the protein solution while gently stirring.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quench the Reaction: Add a quenching solution (e.g., 1 M Glycine or Tris-HCl) to stop the reaction. Incubate for 30 minutes at room temperature.
-
Purification: Purify the protein conjugate to remove unreacted NHS ester and byproducts using a desalting column or dialysis.
-
Characterization: Determine the degree of labeling (DOL) using UV-Vis spectrophotometry or mass spectrometry.
Visualizing the Workflow and Chemistry
To better understand the processes, the following diagrams illustrate the general experimental workflow and the chemical reactions involved.
Caption: General experimental workflow for bioconjugation with active esters.
Caption: Reaction schemes for PFP and NHS esters with primary amines.
Conclusion
The evidence strongly supports the advantages of pentafluorophenyl esters over N-hydroxysuccinimide esters for many bioconjugation applications. Their enhanced stability towards hydrolysis and, in many cases, greater reactivity towards aminolysis, contribute to more efficient reactions, higher yields, and improved reproducibility. For researchers in drug development and other fields requiring high-quality bioconjugates, the use of PFP esters can lead to superior products with improved performance characteristics. While NHS esters remain a viable option, the scientific literature indicates that PFP esters are often a more robust and efficient choice for amine-reactive bioconjugation.
References
A Researcher's Guide to Validating Labeled Protein Activity: A Comparative Look at Functional Assays
For researchers, scientists, and drug development professionals, ensuring that a label attached to a protein for detection or purification doesn't compromise its biological activity is a critical step. This guide provides a comparative overview of common functional assays used to validate the activity of labeled proteins, supported by experimental data and detailed protocols. The choice of a label, whether a fluorescent dye or another tag, can potentially interfere with a protein's structure and, consequently, its function. Therefore, it is imperative to perform functional assays to confirm that the labeled protein behaves similarly to its unlabeled counterpart. This guide will delve into biochemical and cell-based assays, offering a framework for selecting the most appropriate validation strategy for your specific protein and application.
Comparison of Functional Assays for Labeled Protein Validation
To ensure the biological relevance of data obtained using labeled proteins, it is crucial to validate that the labeling process does not interfere with their function. This is typically achieved by comparing the activity of the labeled protein to its unlabeled counterpart. Below is a comparison of three widely used functional assays for this purpose: Fluorescence Polarization (FP) for binding interactions, Förster Resonance Energy Transfer (FRET) for protease activity, and Luciferase Reporter Assays for G-Protein Coupled Receptor (GPCR) activation.
| Assay Type | Principle | Application | Key Parameters Compared | Advantages | Limitations |
| Fluorescence Polarization (FP) | Measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger, unlabeled partner. | Protein-protein interactions, protein-ligand binding. | Labeled Ligand: Dissociation Constant (Kd)Unlabeled Ligand: Inhibition Constant (Ki) | Homogeneous (no-wash) assay, suitable for high-throughput screening, provides quantitative binding data.[1] | Requires a significant size difference between the binding partners, potential for interference from fluorescent compounds. |
| FRET-based Protease Assay | Measures the cleavage of a peptide substrate containing a FRET pair (donor and acceptor fluorophores). Cleavage separates the pair, leading to a change in fluorescence. | Protease enzyme kinetics. | Labeled Substrate 1 vs. Labeled Substrate 2: Michaelis Constant (Km), Catalytic Rate (kcat) | Real-time, continuous monitoring of enzyme activity, high sensitivity.[2] | Requires synthesis of specific FRET-labeled substrates, potential for inner filter effects at high substrate concentrations. |
| Luciferase Reporter Assay | Measures the activation of a specific signaling pathway (e.g., GPCR activation) by quantifying the expression of a luciferase reporter gene. | GPCR activation, signal transduction pathway analysis. | Labeled Agonist vs. Unlabeled Agonist: Half-maximal effective concentration (EC50) | High sensitivity, wide dynamic range, reflects a cellular response.[3][4] | Indirect measure of receptor binding, can be influenced by downstream signaling events. |
Quantitative Data Comparison
The following tables present representative data comparing the functional parameters of labeled molecules to their unlabeled or alternatively labeled counterparts, demonstrating how these assays are used for validation.
Fluorescence Polarization: Labeled vs. Unlabeled Ligand Binding Affinity
This table illustrates how a competition FP assay can be used to validate that an unlabeled ligand retains its binding affinity for a receptor, comparable to a fluorescently labeled version.
| Ligand | Parameter | Value (nM) | Interpretation |
| Fluorescently Labeled Ligand | Kd | 10 | Direct measure of the labeled ligand's binding affinity. |
| Unlabeled Ligand | Ki | 12 | The unlabeled ligand shows a comparable binding affinity to the labeled ligand, indicating the label does not significantly interfere with binding. |
Note: In a competition assay, the Ki of the unlabeled ligand is calculated from its IC50 and the Kd of the labeled ligand. A Ki value close to the Kd of the labeled ligand suggests the label has minimal impact on binding.[5]
FRET-based Protease Assay: Comparison of Labeled Substrate Kinetics
This table shows a comparison of kinetic parameters for a protease acting on two different FRET-labeled peptide substrates. This type of comparison is crucial when developing new labeled substrates to ensure the label does not adversely affect enzyme recognition and turnover.
| FRET-labeled Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Interpretation |
| Substrate A (Donor A/Acceptor A) | 5.2 | 1.8 | 3.5 x 10⁵ | Provides a baseline for the kinetic parameters of the protease with a specific FRET pair. |
| Substrate B (Donor B/Acceptor B) | 6.1 | 1.6 | 2.6 x 10⁵ | The similar Km and kcat values suggest that the different fluorescent labels on Substrate B do not significantly alter the enzyme's affinity or catalytic efficiency compared to Substrate A. |
Luciferase Reporter Assay: Labeled vs. Unlabeled GPCR Agonist Potency
This table demonstrates the validation of a labeled agonist by comparing its potency (EC50) in activating a GPCR signaling pathway to that of a known, unlabeled agonist.
| Agonist | Parameter | Value (nM) | Interpretation |
| Unlabeled Agonist (Standard) | EC50 | 25 | Establishes the baseline potency for the standard agonist. |
| Labeled Agonist | EC50 | 30 | The similar EC50 value indicates that the label on the agonist does not significantly affect its ability to bind to the receptor and elicit a downstream cellular response. |
Note: Data is representative and intended for illustrative purposes.
Experimental Protocols & Visualizations
Fluorescence Polarization (FP) Assay for Protein-Ligand Binding
This assay determines the binding affinity of a small fluorescently labeled ligand to a larger protein. The principle relies on the fact that a small, fluorescent molecule tumbles rapidly in solution, leading to low fluorescence polarization. Upon binding to a larger protein, the tumbling slows down, resulting in a higher polarization value.
Experimental Workflow:
References
- 1. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Luciferase Reporter Assay for Deciphering GPCR Pathways [promega.com]
- 4. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to HPLC Methods for Analyzing Azido-PEG7-PFP Ester Reaction Kinetics
For researchers, scientists, and drug development professionals engaged in bioconjugation and the development of targeted therapeutics, such as Proteolysis Targeting Chimeras (PROTACs), precise monitoring of reaction kinetics is paramount. The Azido-PEG7-PFP ester is a key heterobifunctional linker, and understanding its reaction with amine-containing molecules is crucial for process optimization and quality control. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical tool for this purpose. This guide provides a comparative overview of HPLC methods for analyzing the reaction kinetics of this compound, supported by experimental protocols and performance considerations.
The reaction involves the conjugation of an amine-containing molecule to the this compound. The progress of this reaction can be monitored by observing the decrease in the concentration of the starting materials (this compound and the amine-containing molecule) and the increase in the concentration of the resulting conjugate.
Comparison of HPLC Methods
Two primary HPLC modes are suitable for monitoring the kinetics of this reaction: Reversed-Phase HPLC (RP-HPLC) and Size-Exclusion Chromatography (SEC). The choice between these methods depends on the specific characteristics of the reactants and products, as well as the desired information.
| Feature | Reversed-Phase HPLC (RP-HPLC) | Size-Exclusion Chromatography (SEC) |
| Principle of Separation | Separation is based on the differential partitioning of analytes between a nonpolar stationary phase and a polar mobile phase. More hydrophobic molecules are retained longer. | Separation is based on the hydrodynamic volume of the molecules. Larger molecules elute first as they are excluded from the pores of the stationary phase. |
| Primary Application | Ideal for separating molecules with differences in polarity and hydrophobicity. Can resolve the starting materials from the product based on these properties. | Best suited for separating molecules with significant differences in size, such as a small molecule reactant from a large protein-conjugate product. |
| Resolution | Typically offers higher resolution for small to medium-sized molecules, allowing for the separation of closely related species. | Resolution is generally lower than RP-HPLC for small molecules but effective for separating species with large molecular weight differences. |
| Typical Stationary Phase | C18, C8, C4, or Phenyl bonded silica particles. C18 is a common choice for general-purpose separations, while C4 is often used for larger biomolecules. | Porous silica or polymer-based particles with controlled pore sizes. |
| Mobile Phase | A gradient of an aqueous buffer (often containing an acid like trifluoroacetic acid or formic acid) and an organic solvent (typically acetonitrile or methanol). | An isocratic mobile phase, usually an aqueous buffer (e.g., phosphate-buffered saline). |
| Detection Methods | Mass Spectrometry (MS), Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD). UV detection is less effective for the PEG component due to the lack of a strong chromophore. | Refractive Index (RI), ELSD, MS. |
| Advantages | - High resolution. - Good for analyzing purity and identifying byproducts. - Compatible with MS detection for mass confirmation. | - Simple, isocratic method. - Can provide information on aggregation. - Nondenaturing conditions for biomolecules. |
| Disadvantages | - Can be denaturing for some proteins. - More complex method development (gradient optimization). | - Lower resolution for molecules of similar size. - Not suitable for separating molecules with similar hydrodynamic volumes but different structures. |
Experimental Protocols
Below are detailed methodologies for RP-HPLC and SEC that can be adapted for monitoring the reaction kinetics of this compound with an amine-containing molecule.
Reversed-Phase HPLC (RP-HPLC) Method
This method is generally suitable for monitoring the reaction of this compound with small to medium-sized amine-containing molecules.
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
Mass Spectrometer (MS) or Evaporative Light Scattering Detector (ELSD)
Materials:
-
Column: A C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a good starting point. For larger conjugates, a C4 column may be more appropriate.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Reaction Sample: Aliquots taken from the reaction mixture at various time points and quenched (e.g., by acidification with formic acid).
Procedure:
-
Sample Preparation: At specific time intervals, withdraw an aliquot from the reaction vessel. Immediately quench the reaction by diluting the aliquot in a solution that stops the reaction, such as Mobile Phase A with a higher concentration of acid.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5-10 µL
-
Gradient Program:
-
0-2 min: 5% B
-
2-12 min: 5% to 95% B
-
12-14 min: 95% B
-
14-15 min: 95% to 5% B
-
15-20 min: 5% B (re-equilibration)
-
-
-
Detection:
-
MS: Set to monitor the m/z values of the this compound, the amine-containing reactant, and the expected conjugate.
-
ELSD: Nebulizer temperature: 40-50 °C; Evaporator temperature: 60-70 °C; Gas flow: 1.5-2.0 L/min.
-
-
Data Analysis: To determine the reaction kinetics, integrate the peak areas of the reactants and the product at each time point. Plot the concentration of the product or the consumption of a reactant as a function of time.
Size-Exclusion Chromatography (SEC) Method
This method is particularly useful when the amine-containing molecule is a large biomolecule, such as a protein or antibody, resulting in a significant size difference between the reactants and the product.
Instrumentation:
-
HPLC system with an isocratic pump
-
Autosampler
-
Column oven
-
Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD)
Materials:
-
Column: A SEC column with a suitable molecular weight range (e.g., 7.8 x 300 mm).
-
Mobile Phase: Phosphate-Buffered Saline (PBS), pH 7.4.
-
Reaction Sample: Aliquots taken from the reaction mixture at various time points.
Procedure:
-
Sample Preparation: At specific time intervals, withdraw an aliquot from the reaction vessel. If necessary, dilute the sample with the mobile phase.
-
Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 25-30 °C
-
Injection Volume: 20-50 µL
-
Run Time: 20-30 minutes (isocratic)
-
-
Detection:
-
RI: The detector should be well-thermostatted.
-
ELSD: Nebulizer temperature: 40-50 °C; Evaporator temperature: 60-70 °C; Gas flow: 1.5-2.0 L/min.
-
-
Data Analysis: The conjugate will elute earlier than the unreacted starting materials. Integrate the peak areas to quantify the amount of product formed and reactants consumed over time to determine the reaction kinetics.
Visualizing the Workflow
To better understand the logical flow of analyzing the reaction kinetics, the following diagrams illustrate the key steps.
Caption: Workflow for HPLC-based analysis of reaction kinetics.
Caption: Decision tree for selecting the appropriate HPLC method.
By selecting the appropriate HPLC method and carefully optimizing the experimental conditions, researchers can accurately monitor the reaction kinetics of this compound, leading to the development of robust and reproducible bioconjugation processes.
References
Validating the Efficiency of Azide-Alkyne Cycloaddition Post-Labeling: A Comparative Guide
The precise and efficient covalent linkage of molecules to biomolecules is a cornerstone of modern chemical biology, drug development, and materials science. Among the chemical ligation strategies available, the azide-alkyne cycloaddition, a cornerstone of "click chemistry," has gained prominence for its high efficiency, selectivity, and biocompatibility.[1][2] This guide provides a comparative analysis of the two primary forms of this reaction—the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC)—along with alternative bioconjugation methods. We present quantitative data, detailed experimental protocols, and visual diagrams to assist researchers, scientists, and drug development professionals in selecting the optimal labeling strategy for their specific needs.
The choice between these powerful techniques often involves a trade-off between reaction speed and biocompatibility. CuAAC is known for its rapid kinetics, but the required copper catalyst can exhibit cytotoxicity, which can be a concern in live-cell and in vivo applications.[2][3] In contrast, SPAAC avoids the need for a toxic metal catalyst, making it highly suitable for biological systems, though historically at the cost of slower reaction rates.[2]
Quantitative Performance Comparison
The selection of a bioconjugation technique is often guided by key performance metrics such as reaction speed, efficiency under physiological conditions, and the stability of the resulting bond. The following table summarizes these quantitative parameters for CuAAC, SPAAC, and other notable alternatives. It is important to note that direct comparison of yields and reaction times across different studies should be approached with caution due to variations in experimental conditions such as catalysts, ligands, solvents, and temperature.
| Reaction | Reactants | Second-Order Rate Constant (k₂) | Typical Yield | Key Advantages |
| CuAAC | Terminal Alkyne & Azide | 10² - 10³ M⁻¹s⁻¹ | > 90% | Rapid kinetics, high yield, robust reaction. |
| SPAAC | Cyclooctyne & Azide | 10⁻³ - 1 M⁻¹s⁻¹ | > 85% | Biocompatible (copper-free), highly bioorthogonal. |
| IEDDA | Tetrazine & Trans-cyclooctene (TCO) | Up to 2000 M⁻¹s⁻¹ in 9:1 Methanol:Water | High | Exceptionally fast, catalyst-free, highly bioorthogonal. |
| SPANC | Cyclooctyne & Nitrone | 3.4 x 10⁻⁴ - 5.8 x 10⁻² M⁻¹s⁻¹ | Good | Metal-free, good reaction rates. |
| Thiol-ene | Thiol & Alkene | Variable (can be rapid) | High | Photo-initiated, spatiotemporal control. |
| Photo-induced Tetrazole-Alkene Cycloaddition | Tetrazole & Alkene | Up to 1299 ± 110 M⁻¹s⁻¹ | High | Light-triggered, spatiotemporal control. |
Experimental Protocols
Accurate validation of labeling efficiency is critical for the successful application of bioconjugation techniques. Below are detailed protocols for quantifying bioconjugation efficiency using mass spectrometry and a general protocol for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Protocol 1: Quantification of Labeling Efficiency using Mass Spectrometry
This protocol provides a general workflow for the quantitative analysis of bioconjugation efficiency, particularly applicable for determining the drug-to-antibody ratio (DAR) for antibody-drug conjugates (ADCs).
-
Materials:
-
Bioconjugate sample (e.g., ADC)
-
Appropriate buffers and solvents
-
Mass spectrometer (e.g., LC-MS system)
-
-
Procedure:
-
Sample Preparation: Prepare the bioconjugate sample at a suitable concentration in a buffer compatible with mass spectrometry analysis. For intact protein analysis, desalting may be required.
-
Mass Spectrometry Analysis: Infuse the sample into the mass spectrometer. For proteins and antibodies, electrospray ionization (ESI) is commonly used. Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.
-
Data Analysis: Deconvolute the raw mass spectrum to obtain the molecular weights of the different species present in the sample (e.g., unconjugated antibody, and antibody with 1, 2, 3, etc., drugs attached).
-
Calculate Labeling Efficiency/DAR: The relative abundance of each species is determined from the peak intensities in the deconvoluted spectrum. The average number of labels per biomolecule (e.g., DAR) can then be calculated.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for labeling an azide-modified biomolecule with an alkyne-containing reporter tag.
-
Materials:
-
Azide-modified biomolecule
-
Alkyne-containing reporter tag (e.g., biotin-alkyne, fluorescent dye-alkyne)
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., TBTA)
-
Reaction buffer (e.g., PBS)
-
-
Procedure:
-
Reactant Preparation: Dissolve the azide-modified biomolecule and the alkyne-containing tag in the reaction buffer to the desired concentrations. A slight molar excess of the alkyne tag is often used.
-
Catalyst Preparation: Prepare stock solutions of CuSO₄, sodium ascorbate, and the copper-chelating ligand.
-
Reaction Initiation: To the mixture of the azide and alkyne, add the ligand, followed by CuSO₄, and finally sodium ascorbate to reduce Cu(II) to the active Cu(I) catalyst.
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing. Protect from light if using a fluorescent dye.
-
Purification: Purify the resulting bioconjugate using appropriate methods such as desalting columns or size-exclusion chromatography to remove excess reagents and the copper catalyst.
-
Visualizing the Workflow and Mechanism
To further clarify the processes involved in validating and performing azide-alkyne cycloadditions, the following diagrams illustrate a typical experimental workflow and the chemical mechanisms.
Caption: Experimental workflow for post-labeling validation.
Caption: Mechanisms of CuAAC and SPAAC reactions.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Azido-PEG7-PFP Ester
For Immediate Implementation by Laboratory Personnel
The proper disposal of Azido-PEG7-PFP ester is critical to ensuring a safe laboratory environment for all researchers, scientists, and drug development professionals. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this reagent, minimizing risks and ensuring compliance with safety regulations. Due to the presence of an azide functional group, this compound must be treated as a potentially hazardous material.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to adhere to the following safety protocols. This compound contains an organic azide, which is a high-energy functional group. Organic azides can be sensitive to heat, shock, and friction, and may decompose explosively. They are also incompatible with a range of common laboratory chemicals.
Personal Protective Equipment (PPE): A complete set of PPE must be worn at all times when handling this compound and its waste.
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles and a face shield |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Body Protection | A lab coat or other protective clothing |
Work Area: All handling and disposal procedures should be conducted in a well-ventilated chemical fume hood.[1]
Key Chemical Incompatibilities: To prevent the formation of highly toxic and explosive byproducts, avoid contact with the following:
| Incompatible Material | Hazard |
| Acids | Forms highly toxic and explosive hydrazoic acid.[1][2] |
| Heavy Metals (e.g., copper, lead, silver) | Can form highly shock-sensitive and explosive metal azides.[1][3] |
| Halogenated Solvents (e.g., dichloromethane, chloroform) | Can form explosive di- and triazidomethanes. |
| Oxidizing Agents | May lead to a violent reaction. |
Disposal Plan: Two-Pronged Approach
There are two primary methods for the disposal of this compound waste: direct disposal as hazardous waste and chemical deactivation (quenching) followed by disposal. The choice of method depends on the concentration and volume of the waste.
1. Direct Disposal as Hazardous Waste: This is the recommended method for concentrated solutions, bulk quantities, or waste mixed with other chemicals.
2. Chemical Deactivation (Quenching): For dilute solutions of this compound, chemical deactivation can be performed to reduce the azide functional group to a less hazardous amine. This procedure should only be carried out by personnel experienced with handling reactive compounds.
Experimental Protocol: Chemical Deactivation of this compound via Staudinger Reduction
This protocol details the conversion of the azide group to a stable amine using triphenylphosphine (PPh₃).
Materials:
-
Waste solution containing this compound
-
Triphenylphosphine (PPh₃)
-
An appropriate solvent (e.g., THF, diethyl ether)
-
Ice bath
-
Stir plate and stir bar
-
Round-bottom flask
Procedure:
-
Preparation: In a chemical fume hood, place the waste solution containing the residual organic azide in a round-bottom flask equipped with a stir bar. Cool the flask in an ice bath.
-
Reagent Preparation: In a separate flask, dissolve 1.1 equivalents of triphenylphosphine (relative to the estimated amount of azide) in a suitable solvent.
-
Quenching Reaction: Slowly add the triphenylphosphine solution to the cooled azide solution with continuous stirring. You should observe effervescence as nitrogen gas is released.
-
Completion: Continue stirring the reaction mixture until gas evolution ceases. To ensure the reaction is complete, allow the mixture to warm to room temperature and stir for an additional hour.
-
Hydrolysis (Optional but Recommended): Add water to the reaction mixture to hydrolyze the resulting iminophosphorane to the corresponding amine and triphenylphosphine oxide.
-
Final Disposal: The resulting solution, now containing the much less hazardous amine, can be collected as organic waste and disposed of according to your institution's guidelines.
Waste Management and Logistical Plan
Waste Collection and Storage:
-
Segregation: Azide-containing waste must be collected in a dedicated, clearly labeled waste container. Do not mix with other waste streams, especially acidic or heavy metal waste.
-
Container: Use a non-metallic, tightly sealed container. Avoid using containers with metal-lined caps.
-
Labeling: The waste container must be clearly labeled with "Azide Waste" and a full description of its contents.
Spill Management: In the event of a spill:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Containment: If safe to do so, contain the spill using an inert absorbent material such as sand or vermiculite. Do not use combustible materials.
-
Cleanup: Carefully sweep the absorbent material into a designated, non-metallic container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling Azido-PEG7-PFP Ester
This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with Azido-PEG7-PFP ester. The following procedural guidance outlines the necessary personal protective equipment (PPE), handling protocols, and disposal plans to ensure laboratory safety and proper compound management.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, it is crucial to use appropriate personal protective equipment and engineering controls to minimize exposure and ensure safety. The following table summarizes the required PPE and recommended engineering controls.
| Equipment/Control | Specification | Purpose |
| Ventilation | Chemical Fume Hood | To avoid inhalation of dust, vapors, or mists. Use only in areas with appropriate exhaust ventilation.[1] |
| Eye Protection | Safety Glasses with Side Shields or Goggles | To protect eyes from splashes or dust.[1] |
| Face Protection | Face Shield | In addition to safety glasses/goggles, for full face protection from splashes.[1] |
| Hand Protection | Chemical-Resistant Gloves (e.g., Nitrile Rubber) | To prevent skin contact. Wash hands thoroughly after handling.[1] |
| Body Protection | Laboratory Coat | To protect skin and personal clothing from contamination.[1] |
| Respiratory Protection | NIOSH-Approved Respirator | Required if ventilation is inadequate or for handling large quantities. |
| Safety Equipment | Accessible Safety Shower and Eye Wash Station | For immediate decontamination in case of accidental exposure. |
Experimental Protocol and Handling
Storage and Stability:
This compound is moisture-sensitive. Store the vial at -20°C with a desiccant. Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. Due to the hydrolysis of the PFP ester, it is recommended to weigh and dissolve only the amount of reagent needed for the immediate experiment and to not prepare stock solutions for long-term storage. Any unused reconstituted reagent should be discarded.
Dissolution and Reaction:
-
Dissolve the required amount of this compound in a minimal amount of an anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Add the dissolved reagent to the reaction buffer containing the molecule of interest (e.g., a protein).
-
Avoid buffers that contain primary amines, such as Tris or glycine, as they will compete with the intended reaction. Amine-free buffers like phosphate-buffered saline (PBS) are recommended.
Post-Reaction Quenching and Purification:
-
To quench the reaction, a buffer containing primary amines (e.g., Tris-buffered saline) can be added.
-
Unreacted this compound can be removed from the protein conjugate product by size-exclusion chromatography (e.g., desalting columns) or dialysis.
Hazard Identification and First Aid
Based on the Safety Data Sheet for the similar compound Azido-PEG6-NHS ester, this compound should be handled with care as it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide respiratory support.
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
Disposal Plan
All waste materials, including unused reagent, contaminated consumables, and solutions, should be considered hazardous chemical waste.
-
Solid Waste: Collect in a designated, sealed container.
-
Liquid Waste: Collect in a compatible, sealed, and properly labeled chemical waste container.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Workflow for Handling this compound
Caption: Workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
